Bfl-1-IN-6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H24ClFN2O2 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-[4-[(1R,3R)-3-aminocyclopentyl]oxy-3-fluorophenyl]-N-[(1S)-1-(4-chlorophenyl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C22H24ClFN2O2/c1-3-22(27)26(14(2)15-4-6-16(23)7-5-15)18-9-11-21(20(24)13-18)28-19-10-8-17(25)12-19/h3-7,9,11,13-14,17,19H,1,8,10,12,25H2,2H3/t14-,17+,19+/m0/s1 |
Clave InChI |
PDKKJSNSPGZTJL-POZUXBRTSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Bfl-1-IN-6: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-cell lymphoma/leukemia-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as B-cell lymphoma-2-related protein A1 (Bfl-1) representing key therapeutic targets in oncology. Overexpression of Bfl-1 is a known resistance mechanism to existing Bcl-2 targeting therapies like Venetoclax (B612062). This guide details the mechanism of action of a representative potent and selective covalent inhibitor of Bfl-1, herein exemplified by compounds emerging from recent research, which we will refer to conceptually as Bfl-1-IN-6. This document will focus on the class of covalent inhibitors that target a unique cysteine residue (C55) within the BH3-binding groove of Bfl-1. These inhibitors effectively disrupt the protein-protein interaction between Bfl-1 and pro-apoptotic proteins, thereby restoring the cell's natural apoptotic machinery. This guide provides an in-depth look at the biochemical and cellular activities of these inhibitors, detailed experimental protocols for their evaluation, and a summary of their potential to overcome therapeutic resistance.
Introduction: The Role of Bfl-1 in Apoptosis and Cancer
The intrinsic apoptosis pathway is a genetically programmed cell death cascade essential for tissue homeostasis and the elimination of damaged or cancerous cells. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim, Puma, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1, Bfl-1) members.[1][2] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak, preventing their activation and the subsequent permeabilization of the mitochondrial outer membrane.[2]
Bfl-1 (also known as Bcl2a1) is an anti-apoptotic Bcl-2 family member that is frequently overexpressed in various hematological malignancies and solid tumors.[3] Its overexpression has been identified as a significant factor in resistance to chemotherapy and targeted agents, including the Bcl-2 inhibitor Venetoclax.[4][5] Bfl-1 exerts its pro-survival function by binding to the BH3 domains of pro-apoptotic proteins like Bim, Puma, Noxa, and the activated form of Bid (tBid), as well as directly to the pro-apoptotic effector protein Bak.[1] This sequestration prevents the initiation of the apoptotic cascade. Therefore, direct inhibition of Bfl-1 is a compelling therapeutic strategy to induce apoptosis in cancer cells and overcome drug resistance.[6]
This compound: A Representative Covalent Inhibitor of Bfl-1
While a specific molecule publicly designated "this compound" is not identified in the literature, this guide will use this name to represent a class of potent, selective, and covalent inhibitors of Bfl-1 that have been recently developed. A notable example from this class is the compound designated 56 in a 2024 study, which features an acrylamide (B121943) moiety designed to covalently bind to a unique cysteine residue (C55) in the BH3-binding groove of Bfl-1.[4] This covalent interaction provides a durable and potent inhibition of Bfl-1 function.
Mechanism of Action
The primary mechanism of action for this compound and similar covalent inhibitors is the disruption of the Bfl-1/pro-apoptotic protein interaction.[4][7] By forming an irreversible covalent bond with C55 within the Bfl-1 binding groove, the inhibitor sterically hinders the binding of BH3-only proteins and Bak.[4][8] This leads to the liberation of pro-apoptotic factors, which can then activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[7]
Figure 1. Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the quantitative data for representative covalent Bfl-1 inhibitors.
Table 1: Biochemical Potency of Representative Bfl-1 Inhibitors
| Compound | Target | Assay Type | Ki | kinact/KI (M-1s-1) | Reference |
| 56 | Bfl-1 | Bfl-1/BID Interaction | 105 nM | Not Reported | [4] |
| (R,R,S)-26 | Bfl-1 | Biochemical Assay | Not Reported | 4600 | [9] |
| 4E14 | Bfl-1 | FITC-BID BH3/Bfl-1 FP | EC50 = 1.3 µM | Not Reported | [10] |
Table 2: Cellular Activity of Representative Bfl-1 Inhibitors
| Compound | Cell Line | Assay Type | IC50 / Activity | Reference |
| 56 | MOLM-13-OE, MV4-11-OE (AML cells overexpressing Bfl-1) | Apoptosis Induction (in combination with Venetoclax) | Potentiation of apoptosis | [4] |
| (R,R,S)-26 | Cellular Assay | Caspase Activation | <1 µM | [9] |
| 12 (ZH97) | Bfl-1 overexpressing cancer cells | Apoptosis Induction | Effective induction | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to Bfl-1 by measuring the disruption of the interaction between Bfl-1 and a fluorescently labeled BH3 peptide (e.g., FITC-BID BH3).
-
Reagents:
-
Recombinant human Bfl-1 protein
-
FITC-labeled BID BH3 peptide
-
Assay buffer (e.g., PBS, 0.01% Tween-20)
-
Test inhibitor (e.g., this compound)
-
-
Protocol:
-
Prepare a solution of Bfl-1 protein and FITC-BID BH3 peptide in the assay buffer at concentrations optimized for a stable FP signal.
-
Serially dilute the test inhibitor in the assay buffer.
-
In a 384-well black plate, add the Bfl-1/FITC-BID BH3 solution to each well.
-
Add the serially diluted inhibitor to the wells. Include controls with no inhibitor (maximum polarization) and no Bfl-1 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for FITC.
-
Calculate the Ki or IC50 value by fitting the data to a dose-response curve.
-
Figure 2. Workflow for Fluorescence Polarization Assay.
Cytochrome c Release Assay
This assay determines the ability of an inhibitor to induce mitochondrial outer membrane permeabilization by measuring the release of cytochrome c from the mitochondria into the cytosol.
-
Reagents:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Digitonin or other gentle lysis buffer
-
Antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
-
Protocol:
-
Culture cancer cells to the desired confluency.
-
Treat cells with the test inhibitor at various concentrations and for different time points. Include a vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Centrifuge the lysate to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Collect the supernatant (cytosolic fraction).
-
Lyse the pellet (mitochondrial fraction) with a stronger lysis buffer (e.g., RIPA buffer).
-
Perform Western blotting on both the cytosolic and mitochondrial fractions.
-
Probe the blots with antibodies against cytochrome c, COX IV (to confirm mitochondrial fraction purity), and GAPDH (to confirm cytosolic fraction purity and equal loading).
-
An increase in cytochrome c in the cytosolic fraction indicates apoptosis induction.
-
Caspase Activity Assay
This assay quantifies the activation of executioner caspases (e.g., caspase-3/7), a hallmark of apoptosis.
-
Reagents:
-
Cancer cell line of interest
-
Test inhibitor (e.g., this compound)
-
Luminogenic or fluorogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence)
-
-
Protocol:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat cells with a serial dilution of the test inhibitor. Include a vehicle control and a positive control (e.g., staurosporine).
-
Incubate for a specified period (e.g., 6-24 hours).
-
Add the caspase-3/7 substrate reagent to each well.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
An increase in signal indicates increased caspase-3/7 activity and apoptosis.
-
Signaling Pathways and Logical Relationships
The diagrams below illustrate the apoptotic signaling pathway and the logical relationship of Bfl-1 inhibition.
Figure 3. Simplified Intrinsic Apoptosis Pathway Showing Bfl-1's Role.
Figure 4. Logical Flow of Bfl-1 Inhibition by this compound.
Conclusion
The development of potent and selective covalent inhibitors of Bfl-1, such as the conceptual this compound, represents a significant advancement in the field of apoptosis-targeted cancer therapy. By irreversibly binding to the unique C55 residue in the Bfl-1 binding groove, these inhibitors effectively neutralize its anti-apoptotic function, leading to the induction of cancer cell death. The data and methodologies presented in this guide provide a comprehensive overview of the mechanism of action of this class of compounds. The ability of these inhibitors to overcome resistance to existing therapies highlights their potential as both monotherapies and in combination regimens for a variety of cancers dependent on Bfl-1 for survival. Further research and clinical development of these promising agents are warranted.
References
- 1. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 7. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bfl-1 in Cancer Cell Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with their dysregulation being a hallmark of cancer. Among the pro-survival members of this family, B-cell lymphoma-2-related protein A1 (Bcl2a1), also known as Bfl-1, has emerged as a critical factor in the survival and therapeutic resistance of numerous malignancies. This technical guide provides an in-depth examination of Bfl-1's function in cancer, detailing its molecular mechanisms, signaling pathways, and its validation as a high-priority therapeutic target. This document includes a compilation of quantitative data, detailed experimental protocols for studying Bfl-1, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction: The Bcl-2 Family and the Apoptotic Switch
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis and the elimination of damaged or unwanted cells. The intrinsic (or mitochondrial) pathway of apoptosis is governed by the Bcl-2 family of proteins. This family is comprised of three factions: the anti-apoptotic (pro-survival) proteins, the pro-apoptotic effector proteins, and the pro-apoptotic BH3-only proteins.[1]
-
Anti-apoptotic Proteins: This group includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1. They act as guardians of the cell, preventing apoptosis by sequestering their pro-apoptotic counterparts.[2]
-
Pro-apoptotic Effector Proteins: BAX and BAK are the executioners of the intrinsic pathway. Upon activation, they oligomerize at the outer mitochondrial membrane, leading to its permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation.[3]
-
Pro-apoptotic BH3-only Proteins: These proteins (e.g., BIM, PUMA, NOXA, BID) act as sensors of cellular stress.[2] Once activated, they neutralize the anti-apoptotic proteins, thereby liberating BAX and BAK to initiate apoptosis.[4]
In cancer, the balance between these factions is often tipped in favor of survival, primarily through the overexpression of anti-apoptotic proteins like Bfl-1.[2] This allows cancer cells to evade apoptosis, promoting tumor progression and conferring resistance to a wide range of therapies.[2][5]
Bfl-1: A Key Pro-Survival Protein in Cancer
Bfl-1 (encoded by the BCL2A1 gene) is a pro-survival Bcl-2 family protein that plays a pivotal role in preventing apoptosis.[6] Although less studied than other members like Bcl-2 or Mcl-1, Bfl-1 is a critical survival factor in a variety of cancers and a key mediator of resistance to conventional chemotherapies and targeted agents, including the Bcl-2 inhibitor Venetoclax.[2][7]
Mechanism of Anti-Apoptotic Function
The primary anti-apoptotic function of Bfl-1 is to preserve mitochondrial integrity. It accomplishes this by binding to and neutralizing pro-apoptotic Bcl-2 family members through its surface groove.[4] Bfl-1 can directly sequester the BH3 domains of effector proteins like BAK and, to a lesser extent, BAX.[2][3] It also potently binds and inhibits a range of BH3-only proteins, including BIM, PUMA, BID, and NOXA.[2] By sequestering these activators and effectors, Bfl-1 prevents BAX/BAK oligomerization, MOMP, and the subsequent activation of the caspase cascade.
Signaling Pathways Regulating Bfl-1 Expression
Bfl-1 expression is tightly regulated, primarily at the transcriptional level. A key activator of BCL2A1 transcription is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Inflammatory cytokines and other stress signals that activate NF-κB can lead to a rapid upregulation of Bfl-1, providing a potent survival signal.[6] This connection is particularly relevant in lymphomas and other cancers characterized by constitutive NF-κB activation.[2] Other transcription factors, such as Wilms' Tumor protein (WT1), have also been shown to directly upregulate Bfl-1 in hematologic malignancies.[2]
Quantitative Data on Bfl-1 in Cancer
The clinical relevance of Bfl-1 is underscored by its elevated expression across a wide range of cancers and its direct correlation with poor patient outcomes and resistance to therapy.
Table 1: Bfl-1 Expression in Human Cancers
| Cancer Type | Key Findings | Reference(s) |
| Chronic Lymphocytic Leukemia (CLL) | Significantly higher Bfl-1 levels in patients non-responsive to chemotherapy compared to partial responders. | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Increased BCL2A1 levels identified as a gene signature for primary mediastinal large B-cell lymphomas. | [2] |
| Acute Myeloid Leukemia (AML) | High co-expression of WT1 and Bfl-1 correlates with poor survival. | [8] |
| Breast Cancer | BCL2A1 expression is increased in advanced breast cancer compared to early-stage disease. | [2] |
| Melanoma | BCL2A1 amplification correlates with poor sensitivity to BRAF inhibitors in both cell lines and patient samples. | [2] |
| Stomach Cancer | Bfl-1 was first noted to be overexpressed in stomach cancer samples. | [9] |
Table 2: Binding Affinities of Bfl-1 with Pro-Apoptotic Proteins
Bfl-1's anti-apoptotic activity is defined by its ability to bind and sequester pro-apoptotic proteins. The affinity of these interactions determines the protein's efficacy in preventing cell death.
| Binding Partner (BH3 Domain) | Reported Affinity | Key Points | Reference(s) |
| PUMA | High (Kd ~50 nM) | Tightly binds, potent sequestration. | [10] |
| BIM | High (Kd ~50 nM) | Tightly binds, potent sequestration. | [10] |
| BID | High (Kd ~50 nM) | Tightly binds, potent sequestration. | [10] |
| NOXA (human) | Very High | Binds with over 2 orders of magnitude greater affinity than to Mcl-1; involves a covalent interaction. | [11] |
| BAK | Potent | Binds potently, similar to Mcl-1 and Bcl-xL. | [4] |
| BAD | No Affinity | Does not interact, showing binding selectivity. | [4] |
Table 3: Potency of Selected Bfl-1 Inhibitors
The development of small molecules and peptides that inhibit Bfl-1 is a key strategy for overcoming therapy resistance.
| Inhibitor | Type | Potency / Efficacy | Target Cell Lines / Model | Reference(s) |
| 4E14 | Covalent Small Molecule | Reverses Bfl-1-mediated suppression of mitochondrial apoptosis. | In vitro mitochondrial assays | [7] |
| Compound 12 (ZH97) | Covalent Small Molecule | Induces apoptosis in Bfl-1 overexpressing cells. | Cancer cell lines | [12] |
| FA1 Peptide | Peptide Inhibitor | Binds with high affinity (Kd < 1 nM) and a very slow dissociation rate. | In vitro binding assays | [2] |
| CDK9 Inhibitors | Indirect (Transcriptional) | Downregulates Bfl-1 and Mcl-1, induces apoptosis in resistant lymphoma cells. | Lymphoma cell lines and PDX models | [2] |
| BET Inhibitors | Indirect (Transcriptional) | Downregulates Bfl-1, synergizes with Venetoclax to kill DHL cell lines. | Lymphoma cell lines | [2] |
Experimental Protocols for Studying Bfl-1 Function
Investigating the role of Bfl-1 requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Bfl-1 Protein Interactions
This protocol is used to determine if Bfl-1 physically interacts with a putative binding partner (e.g., BAK) within a cell.
Materials:
-
Cell Lysis Buffer (e.g., RIPA or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with freshly added protease and phosphatase inhibitors.
-
Antibody against Bfl-1 (for immunoprecipitation).
-
Antibody against the putative interacting protein (e.g., BAK) (for Western blotting).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution Buffer (e.g., 1x Laemmli sample buffer).
Procedure:
-
Cell Lysis: Harvest 1-10 x 10^7 cells. Wash with ice-cold PBS. Lyse the cell pellet in 1 mL of ice-cold lysis buffer for 30 minutes on ice with periodic vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and discard them. This step reduces non-specific binding.[13]
-
Immunoprecipitation: Add 2-5 µg of the Bfl-1 antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture Immune Complex: Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.[14]
-
Elution: Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer. Boil at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform Western blotting using the antibody against the putative interacting protein (BAK). A band corresponding to BAK in the Bfl-1 IP lane indicates an interaction.
Quantifying Apoptosis via Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells following Bfl-1 inhibition or knockdown.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[15]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1x Binding Buffer).
-
Treated and untreated cells in suspension.
-
Ice-cold PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells (e.g., by treating with a Bfl-1 inhibitor). Include an untreated control group.
-
Harvesting: Harvest both adherent and suspension cells. Centrifuge at 300-400 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.[15]
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.[16]
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Measuring Caspase Activation with Caspase-Glo® 3/7 Assay
This luminescent assay quantifies the activity of caspases-3 and -7, key executioner caspases downstream of mitochondrial apoptosis.
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence). When added to cells, the reagent lyses the cells and the substrate is cleaved by active caspases-3/7, releasing aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity.[17]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
Treated and untreated cells cultured in white-walled 96-well plates.
-
Plate-reading luminometer.
Procedure:
-
Assay Setup: Plate cells (e.g., 10,000 cells/well) in a 100 µL volume in a white-walled 96-well plate and treat them with a Bfl-1 inhibitor or siRNA for the desired time.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Execution: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 5-10 minutes.
-
Add Reagent: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]
-
Mix: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate at room temperature for 1-3 hours. The optimal incubation time may need to be determined empirically for your cell system.[18]
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. An increase in luminescence in treated samples compared to controls indicates activation of apoptosis.
Bfl-1 as a Therapeutic Target in Oncology
The extensive evidence linking Bfl-1 to cancer cell survival and therapy resistance makes it a highly attractive target for novel anti-cancer drugs.[2] The clinical success of the Bcl-2 inhibitor Venetoclax has validated the therapeutic strategy of targeting Bcl-2 family proteins. However, resistance to Venetoclax, often driven by the upregulation of other pro-survival members like Mcl-1 or Bfl-1, remains a significant clinical challenge.[2]
Therefore, developing potent and selective Bfl-1 inhibitors is a critical goal. Such agents could be effective as:
-
Monotherapy: In cancers that are "addicted" to Bfl-1 for their survival.
-
Combination Therapy: To overcome or prevent resistance to other agents, such as Venetoclax or conventional chemotherapy.[2]
Several strategies are being pursued to inhibit Bfl-1, including the development of covalent and non-covalent small molecules, as well as stabilized peptide inhibitors that mimic the BH3 domains of its natural binding partners.[2][7]
Conclusion and Future Perspectives
Bfl-1 is a validated and critical pro-survival protein whose overexpression enables cancer cells to evade apoptosis, driving tumor progression and resistance to therapy. Its role as a key resistance factor to established and emerging cancer treatments, including BH3 mimetics, places it high on the list of next-generation oncology targets. A deeper understanding of its regulatory pathways and protein interactions, facilitated by the robust experimental methodologies detailed in this guide, will be crucial for the successful clinical development of Bfl-1 inhibitors. The continued exploration of Bfl-1 biology and the advancement of targeted therapeutics hold significant promise for improving outcomes for patients with a wide variety of malignancies.
References
- 1. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BCL2A1 BCL2 related protein A1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcript-Level Dysregulation of BCL2 Family Genes in Acute Myeloblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Bfl-1 in normal and tumor tissues: Bfl-1 overexpression in cancer is attributable to its preferential expression in infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide ligands for pro-survival protein Bfl-1 from computationally guided library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hBfl-1/hNOXA Interaction Studies Provide New Insights on the Role of Bfl-1 in Cancer Cell Resistance and for the Design of Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 18. ulab360.com [ulab360.com]
Bfl-1-IN-6: A Technical Guide to a Selective and Orally Bioavailable Covalent Bfl-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma/leukemia-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as B-cell lymphoma-2 related protein A1 (Bfl-1), also known as BCL2A1, representing critical targets in oncology. Overexpression of Bfl-1 is implicated in the survival of various cancer cells and contributes to resistance against chemotherapy and other targeted agents, including the Bcl-2 inhibitor venetoclax. The development of selective Bfl-1 inhibitors has been a significant challenge. This technical guide provides an in-depth overview of Bfl-1-IN-6 (also referred to as Compound 20), a potent, selective, and orally bioavailable covalent inhibitor of Bfl-1.
This compound was developed through a structure-based design approach, optimizing a lead compound identified from a covalent fragment library screen.[1][2] This inhibitor demonstrates a promising profile with low nanomolar cellular activity, a favorable in vivo pharmacokinetic profile, and on-target engagement that leads to apoptosis in Bfl-1-dependent cancer cell lines.[1][3]
Mechanism of Action
This compound functions as a covalent inhibitor of Bfl-1. It specifically targets a unique cysteine residue (C55) located within the BH3-binding groove of Bfl-1.[3] By forming a covalent bond with this residue, this compound irreversibly blocks the binding of pro-apoptotic BH3-only proteins, such as Bim, Bid, and Noxa, to Bfl-1.[3][4] This inhibition releases the pro-apoptotic proteins, which can then activate the downstream effectors Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.[1][5] A key characteristic of this compound is its ability to stabilize the Bfl-1 protein, which can be used as a pharmacodynamic marker of target engagement.[1]
Signaling Pathway
The following diagram illustrates the role of Bfl-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by this compound.
Caption: Bfl-1 signaling pathway and inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical and Cellular Potency
| Parameter | Value | Assay | Notes |
| Bfl-1 IC50 | 19 nM | TR-FRET | |
| kinact/KI | Comparable to sotorasib | ||
| SUDHL1 Cell Viability EC50 | 350 nM | CellTiter-Glo | In the presence of 0.5 µM AZD5991 (Mcl-1 inhibitor) |
Table 2: Selectivity Profile
| Target | Activity | Assay |
| Bcl-xL | No activity | TR-FRET |
| Bcl-2 | No activity | TR-FRET |
| Mcl-1 | No activity | TR-FRET |
| Kinase Panel (48 kinases) | Clean | |
| Other off-target proteins | Fairly clean |
Table 3: In Vivo Pharmacokinetics
| Parameter | Value | Species |
| Oral Bioavailability | 55% | Mouse |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Purpose: To determine the biochemical potency (IC50) of this compound against Bfl-1 and its selectivity against other Bcl-2 family members.
Protocol:
-
Recombinant His-tagged Bfl-1 protein is incubated with a biotinylated BIM BH3 peptide and the test compound (this compound) in assay buffer.
-
After an incubation period to allow for binding, a europium-labeled anti-His antibody (donor) and streptavidin-conjugated allophycocyanin (APC) (acceptor) are added.
-
The reaction is incubated in the dark to allow for the formation of the FRET complex.
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (europium) and 665 nm (APC).
-
The ratio of the emission at 665 nm to 615 nm is calculated. Inhibition of the Bfl-1/BIM interaction by this compound results in a decrease in the FRET signal.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter variable slope model.
Cellular Viability Assay (CellTiter-Glo®)
Purpose: To assess the effect of this compound on the viability of cancer cell lines.
Protocol:
-
SUDHL1 cells are seeded in 96-well plates at a density of 1 x 104 cells per well.
-
Cells are treated with a serial dilution of this compound in the presence of a fixed concentration of the Mcl-1 inhibitor AZD5991 (0.5 µM).
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.
-
The plates are shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is measured using a microplate reader.
-
EC50 values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Caspase-3 Activation Assay
Purpose: To confirm that the observed cell death is due to apoptosis.
Protocol:
-
Cells are treated with this compound as in the cell viability assay.
-
Following treatment, cells are lysed, and the activity of cleaved caspase-3 is measured using a luminescent or fluorescent substrate-based assay (e.g., Caspase-Glo® 3/7 Assay).
-
The luminescent or fluorescent signal, which is proportional to the amount of active caspase-3, is measured using a plate reader.
-
Data is normalized to untreated controls to determine the fold-increase in caspase-3 activation.
In Vivo Xenograft Model
Purpose: To evaluate the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound.
Protocol:
-
Female immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with a Bfl-1-dependent human cancer cell line (e.g., SUDHL1 or OCILY10).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally at specified doses and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, or at specified time points, tumors are harvested for pharmacodynamic analysis.
-
Pharmacodynamic markers such as Bfl-1 protein stabilization and levels of cleaved caspase-3 are assessed by Western blotting or immunohistochemistry.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the evaluation of this compound.
Caption: Experimental workflow for this compound characterization.
Conclusion
This compound (Compound 20) is a novel, potent, and selective covalent inhibitor of the anti-apoptotic protein Bfl-1.[1] Its oral bioavailability and demonstrated in vivo activity make it a valuable tool for further investigation of Bfl-1 biology and a promising starting point for the development of new cancer therapeutics.[1][3] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on targeting Bfl-1-dependent malignancies. The unique covalent mechanism of action and the ability to monitor target engagement through protein stabilization are key features that facilitate its preclinical and potentially clinical development.[1]
References
- 1. Structure-Based Discovery of a Series of Covalent, Orally Bioavailable, and Selective BFL1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Fragments: Covalent fragments vs BFL1: a selective chemical probe [practicalfragments.blogspot.com]
- 4. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Bfl-1 in Chemotherapy Resistance: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired or innate resistance to chemotherapy remains a significant hurdle in cancer treatment, leading to therapeutic failure and disease progression.[1] A key mechanism by which cancer cells evade the cytotoxic effects of chemotherapeutic agents is through the dysregulation of apoptosis, or programmed cell death.[2][3] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining cell fate.[3][4] Bfl-1 (Bcl-2-related protein A1) is an anti-apoptotic member of this family that has emerged as a critical factor in promoting cancer cell survival and mediating resistance to a broad range of chemotherapeutic agents.[4][5] This technical guide provides a comprehensive overview of the role of Bfl-1 in chemotherapy resistance, detailing its molecular mechanisms, upstream regulatory pathways, and its utility as a therapeutic target.
The Molecular Basis of Bfl-1-Mediated Chemotherapy Resistance
Bfl-1, like other anti-apoptotic Bcl-2 family proteins, exerts its pro-survival function by binding to and sequestering pro-apoptotic family members, thereby preventing the induction of apoptosis.[4] This section details the core mechanism of Bfl-1's anti-apoptotic activity.
Mechanism of Action
The intrinsic apoptotic pathway is initiated in response to cellular stress, such as DNA damage induced by chemotherapy.[4] This stress leads to the activation of pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa), which in turn activate the effector proteins BAX and BAK.[4][6] Activated BAX and BAK oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in cell death.[7]
Bfl-1 counteracts this process by binding to the BH3 domains of pro-apoptotic proteins, preventing them from activating BAX and BAK.[4] Bfl-1 has been shown to interact with a range of pro-apoptotic partners, including Bak and the BH3-only proteins tBid, Puma, and Noxa.[8][9] By sequestering these pro-death signals, Bfl-1 effectively raises the threshold for apoptosis induction, allowing cancer cells to survive otherwise lethal doses of chemotherapeutic drugs.
Upstream Regulatory Pathways
The expression of Bfl-1 is tightly regulated by several key signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for developing strategies to indirectly target Bfl-1.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a major regulator of inflammation, immunity, and cell survival.[10] Constitutive activation of NF-κB is a hallmark of many cancers and is a key driver of Bfl-1 expression.[8] Pro-inflammatory cytokines and other stimuli can activate the IKK complex, which leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and bind to the promoter of target genes, including BCL2A1 (the gene encoding Bfl-1), to drive its transcription.[10][11]
STAT3 (Signal Transducer and Activator of Transcription 3): The JAK/STAT pathway is another critical signaling cascade involved in cell growth, differentiation, and survival.[8][12] Cytokines such as IL-6, which are often present in the tumor microenvironment, can activate STAT3.[1] Upon activation, STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for various genes, including those involved in cell survival. There is significant crosstalk between the NF-κB and STAT3 pathways, and they can cooperatively regulate the expression of target genes, including Bfl-1, to promote a pro-tumorigenic and anti-apoptotic environment.[12]
Bfl-1 Expression and Chemoresistance in Various Cancers
Elevated expression of Bfl-1 has been observed in a wide range of hematological malignancies and solid tumors, and this overexpression frequently correlates with poor prognosis and resistance to chemotherapy.[5]
Table 1: Bfl-1 Expression and its Association with Chemoresistance in Different Cancer Types
| Cancer Type | Key Findings | References |
| Chronic Lymphocytic Leukemia (CLL) | Higher Bfl-1 levels are found in patients with no response to chemotherapy compared to those with a partial response. Upregulation of Bfl-1 is a key mechanism of resistance to BH3-mimetic drugs like venetoclax. | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Increased BCL2A1 levels are activated by NF-κB. Downregulation of Bfl-1 sensitizes DLBCL cells to rituximab (B1143277) and other chemotherapies. | [5] |
| Acute Myeloid Leukemia (AML) | High BCL2A1 expression is a significant factor in predicting resistance to venetoclax. | [5] |
| Melanoma | BCL2A1 amplification is correlated with poor sensitivity to BRAF inhibitors. Bfl-1 can block cell killing by a combination of MCL-1 and BCL-XL inhibitors. | [5] |
| Breast Cancer | BCL2A1 expression is increased in advanced breast cancer compared to early-stage disease. | [5] |
| Hepatocellular Carcinoma (HCC) | Upregulation of BCL2A1 is correlated with lymph node metastasis. | [5] |
Quantitative Data on Bfl-1 and Chemotherapy Resistance
Table 2: Examples of Bfl-1's Impact on Chemosensitivity
| Cell Line/Cancer Type | Chemotherapeutic Agent | Observation | Reference |
| B-cell chronic lymphocytic leukaemia (B-CLL) | Fludarabine (B1672870) | High bfl-1 mRNA levels inversely correlated with apoptotic response to in vitro fludarabine treatment. | [3] |
| Non-small cell lung cancer (NSCLC) | Gemcitabine (B846) | Low-dose gemcitabine induced NF-κB activation and subsequent Bfl-1 upregulation, leading to resistance. Direct suppression of Bfl-1 by RNA interference sensitized cells to gemcitabine. | [7] |
| Lymphoma cell lines | Venetoclax (BH3-mimetic) | BFL-1+ lymphomas were less sensitive to BH3-mimetics targeting MCL-1 and BCL-2. | [5] |
| Melanoma cell lines | BRAF inhibitors | BCL2A1 amplification correlated with poor BRAF inhibitor sensitivity. | [5] |
Table 3: Binding Affinities (Kd) of Bfl-1 with Pro-Apoptotic Proteins
| Interacting Protein | Binding Affinity (Kd) | Method | Reference |
| Puma BH3 peptide | Not specified, but potent | Not specified | [6] |
| Noxa BH3 peptide | Nanomolar affinity | Not specified | |
| Bad BH3 peptide | No detectable binding (>100 μM) | Not specified | |
| Bmf BH3 peptide | Not specified | Not specified | [6] |
Note: Quantitative binding affinity data for Bfl-1 is not as extensively compiled as for other Bcl-2 family members. The available data indicates that Bfl-1 has a selective binding profile.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules involved in Bfl-1-mediated chemoresistance and the experimental approaches to study them is crucial for a deeper understanding.
Bfl-1 Signaling Pathway in Chemoresistance.
References
- 1. Activation of the B-cell receptor successively activates NF-κB and STAT3 in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of inhibiting Beclin-1 expression on autophagy, proliferation and apoptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sbl.unmc.edu [sbl.unmc.edu]
- 7. BH3-only sensors Bad, Noxa and Puma are Key Regulators of Tacaribe virus-induced Apoptosis | PLOS Pathogens [journals.plos.org]
- 8. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal Transducer and Activator of Transcription (STAT)-3 Activates Nuclear Factor (NF)-κB in Chronic Lymphocytic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins - PMC [pmc.ncbi.nlm.nih.gov]
Bfl-1-IN-6: A Potent Inhibitor of the Anti-Apoptotic Protein Bfl-1
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor Bfl-1-IN-6 to its target, the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a member of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptosis pathway. Overexpression of pro-survival proteins like Bfl-1 is a common mechanism by which cancer cells evade programmed cell death, making them attractive targets for therapeutic intervention. This compound has emerged as a potent, orally active inhibitor of Bfl-1, demonstrating significant potential in cancer research.
Quantitative Binding Affinity Data
The binding affinity of this compound for the Bfl-1 protein has been determined to be in the nanomolar range, indicating a high-potency interaction. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target Protein | Binding Affinity (IC50) | Assay Type |
| This compound | Bfl-1 | 19 nM[1][2][3][4][5] | Fluorescence Polarization Assay (FPA) |
Experimental Protocol: Fluorescence Polarization Assay (FPA) for IC50 Determination
Fluorescence polarization assays are a common method for determining the binding affinity of small molecule inhibitors to their protein targets[1]. This in vitro assay measures the disruption of the interaction between the target protein and a fluorescently labeled ligand (a peptide from a pro-apoptotic BH3-only protein in this case) by a competitive inhibitor.
Materials and Reagents:
-
Recombinant human Bfl-1 protein
-
Fluorescein-labeled BH3 peptide (e.g., from Bid or Bak)
-
This compound (or other test compounds)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
384-well, low-volume, non-treated, black polystyrene microplates
-
Fluorescence plate reader with polarization filters
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer. A DMSO control is also included.
-
Reaction Mixture Preparation: In each well of the microplate, the following are added:
-
Bfl-1 protein at a constant concentration.
-
Fluorescein-labeled BH3 peptide at a constant concentration.
-
Varying concentrations of this compound or DMSO control.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: The fluorescence polarization of each well is measured using a plate reader. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
Data Analysis:
-
The degree of polarization is proportional to the amount of fluorescent peptide bound to the Bfl-1 protein.
-
As the concentration of this compound increases, it displaces the fluorescent peptide from Bfl-1, leading to a decrease in fluorescence polarization.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of this compound that causes a 50% reduction in the binding of the fluorescent peptide to Bfl-1.
-
Bfl-1 Signaling and Inhibition
Bfl-1 is a key downstream effector of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cell survival and inflammation[6]. Various cellular stresses and signaling molecules can activate the NF-κB pathway, leading to the transcription of target genes, including BCL2A1, the gene encoding Bfl-1. Once expressed, Bfl-1 localizes to the outer mitochondrial membrane and sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, which would otherwise trigger apoptosis.
This compound acts as a BH3 mimetic, directly binding to the BH3-binding groove of the Bfl-1 protein. This competitive inhibition prevents Bfl-1 from sequestering pro-apoptotic proteins. The released Bax and Bak can then oligomerize at the mitochondrial membrane, leading to MOMP, cytochrome c release, and ultimately, apoptosis.
Visualizations
Figure 1. Bfl-1 signaling pathway and the mechanism of action of this compound.
Figure 2. Experimental workflow for determining the IC50 of this compound.
References
- 1. High-throughput fluorescence polarization assay for chemical library screening against anti-apoptotic Bcl-2 family member Bfl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
The Critical Role of Bfl-1 Inhibition in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-cell lymphoma-2 (Bcl-2) family-like protein 1 (Bfl-1), also known as BCL2A1, is a pro-survival protein frequently overexpressed in a variety of human cancers, where it plays a pivotal role in tumorigenesis and resistance to therapy.[1][2] As a key regulator of the intrinsic apoptotic pathway, Bfl-1 sequesters pro-apoptotic proteins, thereby preventing the initiation of programmed cell death.[2][3] Consequently, the inhibition of Bfl-1 has emerged as a promising therapeutic strategy to overcome drug resistance and induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the downstream effects of Bfl-1 inhibition, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
The Downstream Cascade: Bfl-1 Inhibition and the Induction of Apoptosis
Inhibition of Bfl-1 disrupts the delicate balance between pro-survival and pro-apoptotic proteins at the mitochondrial outer membrane, leading to the initiation of the apoptotic cascade. Bfl-1 exerts its anti-apoptotic function by binding to and neutralizing pro-apoptotic "BH3-only" proteins such as Bim, Puma, and Noxa, as well as the effector proteins Bak and Bax.[2][3] When Bfl-1 is inhibited, these pro-apoptotic players are liberated.
The released BH3-only proteins can then directly activate the pro-apoptotic effector proteins Bak and Bax.[2] This activation triggers their oligomerization and insertion into the mitochondrial outer membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3] MOMP is a critical point of no return in the apoptotic process, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[2] Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3, culminating in the dismantling of the cell.[4]
Quantitative Insights into Bfl-1 Inhibition
The efficacy of Bfl-1 inhibition can be quantified through various cellular and biochemical assays. The following tables summarize key quantitative data from studies investigating the effects of Bfl-1 inhibitors on cancer cell lines.
Table 1: IC50 Values of Bfl-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Type | Cell Line | IC50 (µM) | Citation |
| Compound 56 | Acute Myeloid Leukemia (Bfl-1 Overexpressing) | MOLM-13-OE | Ki = 0.105 | [5][6] |
| Compound 56 | Acute Myeloid Leukemia (Bfl-1 Overexpressing) | MV4-11-OE | Ki = 0.105 | [5][6] |
| Gossypol (B191359) | Pancreatic Cancer | BxPC-3 | 14 (24h) | [7] |
| Gossypol | Pancreatic Cancer | MIA PaCa-2 | 15 (24h) | [7] |
| Gossypol Acetate | Multiple Myeloma | U266 | 2.4 (48h) | [8] |
| Gossypol Acetate | Multiple Myeloma | Wus1 | 2.2 (48h) | [8] |
| Panobinostat (B1684620) | Diffuse Large B-cell Lymphoma | CLBL-1 | 0.0054 | [9] |
| Pracinostat | Diffuse Large B-cell Lymphoma | Various | Median IC50 = 306 nM | [10] |
| AZD5991 (Mcl-1 inhibitor, used in Bfl-1 dependent contexts) | Multiple Myeloma | MOLP8 | 0.033 | [11][12] |
| AZD5991 (Mcl-1 inhibitor, used in Bfl-1 dependent contexts) | Acute Myeloid Leukemia | MV4;11 | 0.024 | [11][12] |
Table 2: Apoptosis Induction Following Bfl-1 Inhibition
| Inhibition Method | Cancer Cell Type | Cell Line | Apoptotic Effect | Citation |
| Compound 56 + Venetoclax | Acute Myeloid Leukemia (Bfl-1 Overexpressing) | MOLM-13-OE, MV4-11-OE | Stronger apoptosis induction than single agents | [5][6] |
| Bfl-1 shRNA | Diffuse Large B-cell Lymphoma | DLBCL cell lines | Increased sensitivity to Rituximab and chemotherapies | [2] |
| Bfl-1 siRNA | Chronic Lymphocytic Leukemia | CLL cells | Significant resensitization to BH3-mimetic drugs | [2] |
| Gossypol (10 µM, 24h) | Pancreatic Cancer | BxPC-3, MIA PaCa-2 | Increased cleaved caspase-3 levels | [7] |
| Panobinostat (20 nM) | Diffuse Large B-cell Lymphoma | CLBL-1 | Increased percentage of apoptotic cells | [9] |
| AZD4573 (CDK9 inhibitor downregulating Bfl-1) | Diffuse Large B-cell Lymphoma | OCILY10 xenografts | Increased cleaved caspase-3 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules involved in Bfl-1 signaling and the experimental approaches to study its inhibition is crucial for a comprehensive understanding.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BFL1 modulates apoptosis at the membrane level through a bifunctional and multimodal mechanism showing key differences with BCLXL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleaved caspase-3 is present in the majority of glial cells in the intact rat spinal cord during postnatal life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gossypol Induces Apoptosis of Human Pancreatic Cancer Cells via CHOP/Endoplasmic Reticulum Stress Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis and antitumor effects of a small molecule inhibitor of Bcl-2 and Bcl-xl, gossypol acetate, in multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. AZD5991 [openinnovation.astrazeneca.com]
- 12. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide on Bfl-1-IN-6 and its Impact on the BCL-2 Protein Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and programmed cell death. This family comprises both pro-apoptotic members (e.g., BAX, BAK, BAD, BID) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1, BCL-w, and Bfl-1/BCL2A1). Overexpression of anti-apoptotic BCL-2 family proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy.
Bfl-1 (B-cell lymphoma/leukemia-2-related protein A1) is an anti-apoptotic member of the BCL-2 family that has emerged as a critical survival factor in various hematological malignancies and solid tumors. Its overexpression has been linked to resistance to conventional chemotherapies and targeted agents, including the BCL-2 inhibitor venetoclax. Consequently, the development of selective Bfl-1 inhibitors represents a promising therapeutic strategy to overcome drug resistance and induce apoptosis in Bfl-1-dependent cancers.
This technical guide focuses on Bfl-1-IN-6 (also referred to as Compound 20) , a potent, selective, and orally bioavailable covalent inhibitor of Bfl-1. We will delve into its mechanism of action, its impact on the BCL-2 protein family, and provide detailed experimental protocols for its characterization.
This compound: A Covalent Inhibitor of Bfl-1
This compound is a small molecule inhibitor designed to selectively target a unique cysteine residue (Cys55) located within the BH3-binding groove of Bfl-1. This covalent interaction provides high potency and selectivity for Bfl-1 over other BCL-2 family members.
Mechanism of Action
Bfl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA, BID) and the pro-apoptotic effector protein BAK. This sequestration prevents the activation of BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key event in the apoptotic cascade.
This compound functions by covalently binding to Cys55 in the BH3-binding groove of Bfl-1. This irreversible binding physically obstructs the groove, preventing the interaction between Bfl-1 and its pro-apoptotic binding partners. The liberation of pro-apoptotic proteins, particularly BAK and truncated BID (tBID), from Bfl-1 leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as caspase-3, and subsequent cell death. A key characteristic of this compound is its ability to stabilize the Bfl-1 protein, which can be monitored in cellular assays.
dot
Caption: Mechanism of this compound induced apoptosis.
Quantitative Data
The potency and selectivity of this compound and other relevant Bfl-1 inhibitors are summarized below. This data is crucial for comparing the efficacy and potential off-target effects of different compounds.
| Compound | Target | Assay Type | IC50 / Ki (nM) | Selectivity Notes | Reference |
| This compound (Compound 20) | Bfl-1 | Fluorescence Polarization | 19 | Highly selective for Bfl-1 over other BCL-2 family members. | [1] |
| AZD5991 | Mcl-1 | TR-FRET | <1 | Selective Mcl-1 inhibitor. | [2] |
| A-1210477 | Mcl-1 | TR-FRET | 0.45 (Ki) | Selective Mcl-1 inhibitor. | [3] |
| UMI-77 | Mcl-1 | Fluorescence Polarization | 490 (Ki) | Selective Mcl-1 inhibitor. | [3] |
| ABT-737 | Bcl-2, Bcl-xL, Bcl-w | Fluorescence Polarization | 30.3, 78.7, 197.8 (EC50) | Does not inhibit Mcl-1 or Bfl-1. | [3] |
| Gambogic Acid | Pan-Bcl-2 | Fluorescence Polarization | Bfl-1: 1060 | Pan-inhibitor of Bcl-2 family. | [3] |
| MLS-0053105 | Bfl-1 | Fluorescence Polarization | 400 | Selective for Bfl-1. | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for Bfl-1 Binding
This assay quantitatively measures the binding affinity of inhibitors to Bfl-1 by monitoring the change in polarization of a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescein-labeled BID BH3 peptide (FITC-BID)
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127
-
This compound (or other test compounds) dissolved in DMSO
-
384-well, low-volume, black, round-bottom plates
Procedure:
-
Prepare a solution of Bfl-1 protein and FITC-BID peptide in the assay buffer. The final concentrations should be optimized for the assay window, typically in the low nanomolar range.
-
Serially dilute the test compound in DMSO and then add to the assay buffer.
-
In a 384-well plate, add the Bfl-1/FITC-BID solution.
-
Add the diluted test compound to the wells. Include controls with DMSO only (for 100% binding) and wells with only FITC-BID (for 0% binding).
-
Incubate the plate at room temperature for the desired time (e.g., 1 hour), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
dot
Caption: Fluorescence Polarization Assay Workflow.
Cell Viability Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
SUDHL1 or OCILY10 lymphoma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (or other test compounds) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well, white, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
Western Blot Analysis for Cleaved Caspase-3
This method is used to detect the induction of apoptosis by monitoring the cleavage of caspase-3.
Materials:
-
SUDHL1 or OCILY10 cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-caspase-3, anti-Bfl-1, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the levels of cleaved caspase-3 and other proteins of interest.
dot
Caption: Western Blot Workflow.
Conclusion
This compound is a potent and selective covalent inhibitor of the anti-apoptotic protein Bfl-1. By disrupting the interaction of Bfl-1 with pro-apoptotic proteins, this compound effectively induces the intrinsic apoptotic pathway in Bfl-1-dependent cancer cells. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further investigate Bfl-1 as a therapeutic target and to develop novel anti-cancer agents. The continued exploration of selective Bfl-1 inhibitors like this compound holds significant promise for improving the treatment outcomes for patients with cancers that have become resistant to current therapies.
References
Technical Guide: Early-Stage Efficacy of a Selective Bfl-1 Inhibitor
Disclaimer: No public domain information is available for a compound specifically named "Bfl-1-IN-6." This document is a representative technical guide based on the preclinical data of known early-stage, selective B-cell lymphoma-2-related protein A1 (Bfl-1) inhibitors, such as the covalent inhibitor ZH97 and other similar small molecules.[1] The data and protocols presented herein are synthesized from publicly available research on selective Bfl-1 antagonists.
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway.[2] The pro-survival member Bfl-1 (also known as BCL2A1) is frequently overexpressed in various hematological and solid tumors, contributing to tumorigenesis and resistance to chemotherapy, including resistance to other BH3-mimetic drugs like Venetoclax.[1][3] Bfl-1 exerts its anti-apoptotic function by sequestering the BH3 domains of pro-apoptotic proteins such as Bim, Puma, and Bak.[2] The development of selective Bfl-1 inhibitors is a promising therapeutic strategy to overcome this resistance and induce apoptosis in cancer cells.
This guide summarizes the early-stage efficacy data and key experimental methodologies for a representative selective Bfl-1 inhibitor that covalently targets a unique cysteine residue (C55) within the Bfl-1 binding groove.[1][4]
2. Core Mechanism of Action
The described selective inhibitor functions by covalently binding to the C55 residue within the BH3-binding groove of Bfl-1.[1][4] This irreversible binding blocks the interaction between Bfl-1 and pro-apoptotic BH3-only proteins.[1] The disruption of this protein-protein interaction liberates pro-apoptotic factors, leading to the activation of Bax/Bak, mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][4]
3. Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data for a representative selective Bfl-1 inhibitor.
Table 1: Biochemical Assay Data
| Assay Type | Target Interaction | Metric | Value (nM) | Reference |
|---|---|---|---|---|
| Fluorescence Polarization | Bfl-1 / BID | Ki | 105 | [3] |
| Fluorescence Polarization | Bfl-1 / PUMA | IC50 | Varies | [5] |
| Selectivity Screen | Mcl-1 / BID | Ki | >1000 | [3] |
| Selectivity Screen | Bcl-2 / BID | Ki | No binding | [3] |
| Selectivity Screen | Bcl-xL / BID | Ki | No binding |[3] |
Table 2: Cellular Assay Data
| Cell Line | Bfl-1 Expression | Assay Type | Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| MOLM-13-OE (AML) | Overexpressed | Cell Viability | IC50 | Synergistic with Venetoclax | [3] |
| MV4-11-OE (AML) | Overexpressed | Cell Viability | IC50 | Synergistic with Venetoclax | [3] |
| Bfl-1+ Lymphoma Cells | Positive | Apoptosis Induction | EC50 | Varies | [2] |
| Various Cancer Cells | High | Apoptosis Induction | - | Effective |[1] |
4. Experimental Protocols
4.1. Fluorescence Polarization (FP) Binding Assay
-
Objective: To quantify the inhibitor's ability to disrupt the interaction between Bfl-1 and a fluorescently labeled BH3 domain peptide (e.g., from BID or PUMA).[4][5]
-
Materials:
-
Recombinant human Bfl-1 protein.
-
FITC-labeled BID BH3 peptide.
-
Assay Buffer: 50 mM Tris pH 8.0, 100 mM NaCl.[6]
-
Test inhibitor compound.
-
384-well black plates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In each well of the 384-well plate, add Bfl-1 protein (final concentration ~1 µM) and the test inhibitor at various concentrations.[6]
-
Incubate the protein and inhibitor mixture for 1 hour at room temperature to allow for covalent bond formation.[6]
-
Add FITC-BID BH3 peptide to each well (final concentration ~60 nM).[6]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a microplate reader.
-
Calculate IC50 or Ki values by fitting the data to a dose-response curve.
-
4.2. Cellular Viability Assay (WST-8)
-
Objective: To determine the effect of the Bfl-1 inhibitor on the proliferation and viability of cancer cell lines.
-
Materials:
-
Bfl-1 dependent cancer cell lines (e.g., MOLM-13-OE).[3]
-
Complete cell culture medium.
-
Test inhibitor compound.
-
WST-8 reagent (e.g., CCK-8).
-
96-well clear plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat cells with serial dilutions of the Bfl-1 inhibitor (and in combination with other drugs like Venetoclax, if applicable) for 48-72 hours.[3]
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to vehicle-treated control cells and determine IC50 values.
-
4.3. Cytochrome C Release Assay
-
Objective: To assess the inhibitor's ability to induce mitochondrial outer membrane permeabilization (MOMP) by measuring the release of cytochrome c from mitochondria into the cytosol.[4]
-
Materials:
-
Cancer cell line of interest.
-
Test inhibitor compound.
-
Digitonin lysis buffer.
-
Mitochondria isolation kit.
-
Cytochrome c ELISA kit.[4]
-
-
Procedure:
-
Treat cells with the Bfl-1 inhibitor for a specified time (e.g., 6 hours).
-
Harvest the cells and permeabilize the plasma membrane using a digitonin-based buffer to release the cytosolic fraction, leaving mitochondria intact.
-
Separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet) by centrifugation.[4]
-
Quantify the amount of cytochrome c in the cytosolic fraction using a colorimetric ELISA assay according to the manufacturer's protocol.[4]
-
An increase in cytosolic cytochrome c indicates induction of apoptosis.
-
5. Mandatory Visualizations
Caption: Bfl-1 signaling pathway and inhibitor mechanism of action.
Caption: Experimental workflow for a Fluorescence Polarization assay.
References
- 1. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Covalent Inhibitor That Overcame Resistance to Venetoclax in AML Cells Overexpressing BFL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
Unveiling the Structure-Activity Relationship of Bfl-1-IN-6: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective Covalent Inhibitor of the Anti-Apoptotic Protein Bfl-1
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Bfl-1-IN-6, a novel and potent covalent inhibitor of the anti-apoptotic protein B-cell lymphoma/leukemia-1 (Bfl-1). Bfl-1 is a key member of the Bcl-2 family of proteins that regulate apoptosis, and its overexpression is implicated in the survival and chemoresistance of various cancers. The development of selective Bfl-1 inhibitors, therefore, represents a promising therapeutic strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of anti-cancer therapeutics.
Introduction to Bfl-1 and Its Role in Cancer
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bim, Puma) and anti-apoptotic members (e.g., Bcl-2, Mcl-1, Bcl-xL, and Bfl-1). Anti-apoptotic proteins function by sequestering their pro-apoptotic counterparts, thereby preventing the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, a key event in the apoptotic cascade.
Bfl-1 (also known as BCL2A1) is frequently overexpressed in a variety of hematological malignancies and solid tumors, contributing to tumor progression and resistance to conventional chemotherapies and targeted agents like the Bcl-2 inhibitor venetoclax. Consequently, the development of small molecule inhibitors that specifically target Bfl-1 is a high-priority area in oncology drug discovery. A key structural feature of Bfl-1 that distinguishes it from other Bcl-2 family members is the presence of a unique cysteine residue (Cys55) within its BH3-binding groove, making it an attractive target for covalent inhibitors.
This compound: A Potent and Selective Covalent Inhibitor
This compound (also referred to as compound 20 in scientific literature) is an orally active and selective covalent inhibitor of Bfl-1. It demonstrates potent inhibition of the Bfl-1/Bim interaction with an IC50 of 19 nM. The core of this compound features an acrylamide (B121943) "warhead" that forms a covalent bond with the Cys55 residue in the BH3 binding pocket of Bfl-1, leading to irreversible inhibition. This covalent mechanism of action contributes to its high potency and selectivity.
Structure-Activity Relationship (SAR) of Bfl-1 Inhibitors
The development of potent and selective Bfl-1 inhibitors has been guided by extensive structure-based design and SAR studies. The following table summarizes the quantitative data for this compound and related compounds, highlighting key structural modifications and their impact on inhibitory activity.
| Compound ID | Chemical Structure | Bfl-1 IC50 (nM) | Bfl-1 k_inact/K_I (M⁻¹s⁻¹) | Notes |
| This compound (20) |
[1] | 19 | Not Reported | Orally active covalent inhibitor. The acrylamide moiety is crucial for covalent binding to Cys55. The specific substitutions on the aromatic rings are optimized for potent and selective binding within the Bfl-1 pocket. |
| Compound 13 | A precursor to this compound with a different substitution pattern. | 4300 | Not Reported | A reversible and covalent inhibitor. Demonstrates the importance of the specific aromatic substitutions for achieving high potency. The cyano-acrylamide group is a key feature for its reversible covalent mechanism.[2] |
| (R,R,S)-26 | An optimized covalent inhibitor from a different chemical series. | Not Reported | 4600 | Demonstrates a 1000-fold improvement in biochemical potency from its lead compound through structure-based design, establishing interactions with Glu78 and optimizing binding in a cryptic pocket. Shows potent cellular activity.[3][4] |
| 4E14 | A disulfide-bearing N-acetyltryptophan analog. | Not Reported | Not Reported | Identified through a disulfide tethering screen, this fragment effectively targets Cys55 and reverses Bfl-1-mediated suppression of apoptosis. This highlights the feasibility of targeting Cys55 with smaller, reactive molecules.[5][6] |
| MLS-0053105 | A chloromaleimide-based inhibitor. | 400 | Not Reported | A selective Bfl-1 inhibitor identified through high-throughput screening. The chloromaleimide group acts as the covalent warhead.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Bfl-1 inhibitors. The following sections provide protocols for key experiments cited in the development of compounds like this compound.
Fluorescence Polarization (FP) Assay for Bfl-1 Binding
This assay is a common method to measure the binding affinity of inhibitors to Bfl-1 by monitoring the displacement of a fluorescently labeled BH3 peptide.
Materials:
-
Recombinant human Bfl-1 protein
-
Fluorescein-labeled Bim BH3 peptide (FITC-Bim)
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of Bfl-1 protein and FITC-Bim peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 50 nM Bfl-1 and 10 nM FITC-Bim.
-
Serially dilute the test compounds in DMSO and then further dilute in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Add the Bfl-1/FITC-Bim solution to the wells of the 384-well plate.
-
Add the diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and complete inhibition (a high concentration of a known unlabeled BH3 peptide).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic equation.
Caspase-3/7 Activity Assay for Apoptosis Induction
This cell-based assay measures the induction of apoptosis by Bfl-1 inhibitors by quantifying the activity of executioner caspases 3 and 7.
Materials:
-
Cancer cell line known to be dependent on Bfl-1 (e.g., certain melanoma or leukemia cell lines)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed the cells in the white-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the results to the vehicle control and plot the dose-response curve to determine the EC50 for caspase activation.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry is used to confirm the covalent binding of an inhibitor to Bfl-1 and to identify the specific residue modified.
Materials:
-
Recombinant human Bfl-1 protein
-
Covalent inhibitor (e.g., this compound)
-
Reaction Buffer (e.g., PBS)
-
Mass spectrometer (e.g., LC-ESI-QTOF)
Procedure:
-
Incubate the Bfl-1 protein with an excess of the covalent inhibitor in the reaction buffer for a sufficient time to allow for covalent modification.
-
Remove the excess unbound inhibitor using a desalting column or dialysis.
-
Analyze the intact protein-inhibitor complex by LC-MS to determine the mass shift corresponding to the addition of the inhibitor.
-
To identify the site of modification, digest the protein-inhibitor complex with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Search the MS/MS data against the Bfl-1 protein sequence, including the mass of the inhibitor as a potential modification on cysteine residues. The identification of a peptide with a mass shift corresponding to the inhibitor covalently attached to Cys55 confirms the binding site.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of Bfl-1 and its inhibitors.
Caption: Bfl-1 signaling pathway in apoptosis.
Caption: Bfl-1 inhibitor discovery workflow.
Caption: SAR logic for Bfl-1 inhibitor optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of a Series of Covalent, Cell Active Bfl-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Bfl-1-IN-6 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the characterization of the Bfl-1 inhibitor, Bfl-1-IN-6, in in vitro cell culture settings. This compound is an orally active and potent inhibitor of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) related protein A1 (Bfl-1), with a reported IC50 of 19 nM.[1][2] This document outlines methodologies to assess the inhibitor's impact on cell viability, its ability to induce apoptosis, and its effect on key signaling proteins.
Introduction to Bfl-1 as a Therapeutic Target
Bfl-1 is a member of the pro-survival Bcl-2 family of proteins that regulate the intrinsic apoptotic pathway.[3] Overexpression of Bfl-1 has been implicated in the pathogenesis and chemoresistance of various human cancers, including leukemia, lymphoma, melanoma, and solid tumors.[3] Bfl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and various BH3-only proteins (e.g., Bim, Puma, Noxa), thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent cascade of caspase activation that leads to cell death.[3] Consequently, the development of small molecule inhibitors that specifically target Bfl-1, such as this compound, represents a promising therapeutic strategy to overcome drug resistance and selectively induce apoptosis in cancer cells dependent on Bfl-1 for survival.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability (IC50) Data for this compound
| Cell Line | Bfl-1 Expression Level | This compound IC50 (nM) after 72h |
| Cell Line A | High | e.g., 50 |
| Cell Line B | Low | e.g., >1000 |
| Cell Line C | High | e.g., 75 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Cell Line A | Vehicle Control | e.g., 5% | 1.0 |
| Cell Line A | This compound (100 nM) | e.g., 45% | e.g., 8.5 |
| Cell Line B | Vehicle Control | e.g., 4% | 1.0 |
| Cell Line B | This compound (100 nM) | e.g., 8% | e.g., 1.2 |
Table 3: Western Blot Analysis of Apoptotic Markers
| Cell Line | Treatment (24h) | Cleaved PARP (Fold Change) | Cleaved Caspase-3 (Fold Change) | Bfl-1 Protein Level (Fold Change) |
| Cell Line A | Vehicle Control | 1.0 | 1.0 | 1.0 |
| Cell Line A | This compound (100 nM) | e.g., 7.2 | e.g., 9.1 | e.g., 1.1 |
Experimental Protocols
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines with varying Bfl-1 expression
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well clear or opaque-walled tissue culture plates
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO or Solubilization solution
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 48-72 hours.
-
For MTT assay:
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well opaque-walled tissue culture plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, 10x IC50) and a vehicle control for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[4]
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.[4]
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in the levels of Bfl-1 and key apoptotic proteins like cleaved PARP and cleaved caspase-3.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bfl-1, anti-PARP, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and a vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify protein levels, normalizing to a loading control like β-actin.
Visualizations
Caption: Bfl-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Evaluation.
References
- 1. Karpas-422 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. Bcl-2 Family Inhibitor, Gene | MedChemExpress [medchemexpress.eu]
- 3. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. promega.com [promega.com]
Application Notes and Protocols for the Use of Bfl-1 Inhibitors in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with pro-survival members often being overexpressed in cancer cells, contributing to tumorigenesis and therapeutic resistance. Bfl-1 (Bcl-2-related protein A1) is a pro-survival Bcl-2 family member that has been identified as a key resistance factor to various anti-cancer therapies, including the BCL-2 inhibitor venetoclax.[1][2] Its overexpression has been noted in a variety of hematological and solid tumors.[1] Consequently, the development of selective Bfl-1 inhibitors is a promising strategy to overcome drug resistance and induce apoptosis in Bfl-1-dependent cancers.
These application notes provide a comprehensive overview and detailed protocols for the utilization of a selective Bfl-1 inhibitor in mouse xenograft models, using the covalent inhibitor ZH97 as a primary example.[1][3][4] While the specific compound "Bfl-1-IN-6" was not identified in the public literature, ZH97 represents a well-characterized, selective, and covalent Bfl-1 inhibitor with demonstrated anti-tumor activity.[1][4] The protocols provided are based on published preclinical studies of Bfl-1 inhibitors and general best practices for in vivo xenograft experiments.
Mechanism of Action of Bfl-1 and Its Inhibition
Bfl-1 exerts its pro-survival function by binding to the BH3 domains of pro-apoptotic effector proteins such as BAK and BAX, as well as BH3-only proteins like BIM, PUMA, and tBID.[1] This sequestration prevents the oligomerization of BAK and BAX at the mitochondrial outer membrane, thereby inhibiting the release of cytochrome c and subsequent caspase activation, ultimately blocking apoptosis.[1]
Selective Bfl-1 inhibitors, such as ZH97, are designed to bind to the BH3-binding groove of Bfl-1. ZH97 acts as a covalent inhibitor by targeting a unique cysteine residue (C55) within this groove.[1][4] This covalent binding irreversibly blocks the interaction between Bfl-1 and pro-apoptotic proteins, freeing them to initiate the apoptotic cascade.[4] The selective inhibition of Bfl-1 is anticipated to have a favorable therapeutic window, as the murine homolog of Bfl-1, A1, has shown minimal impact on the well-being of knockout mice, suggesting limited on-target toxicities in normal tissues.[1]
Bfl-1 Signaling Pathway
Caption: Bfl-1 signaling pathway and the mechanism of its inhibition.
Experimental Protocols
The following protocols provide a general framework for evaluating a Bfl-1 inhibitor, such as ZH97, in a subcutaneous xenograft mouse model. These should be adapted based on the specific cell line, inhibitor characteristics, and institutional guidelines.
Cell Line Selection and Culture
-
Cell Lines: Select a cancer cell line with high Bfl-1 expression. Examples from the literature for Bfl-1 dependency include certain diffuse large B-cell lymphoma (DLBCL), acute myeloid leukemia (AML), and melanoma cell lines.[1][2]
-
Culture Conditions: Culture the selected cell line in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C and 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimate to the housing facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest and wash the cancer cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells to a final concentration of 5 x 106 to 1 x 107 cells per 100 µL.
-
For enhanced tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel or a similar basement membrane extract.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when tumors reach a mean volume of 100-200 mm3.
-
Bfl-1 Inhibitor Formulation and Administration
-
Formulation: The formulation will depend on the physicochemical properties of the specific inhibitor. For a compound like ZH97, a typical formulation for oral administration might involve suspension in a vehicle such as 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water. For intraperitoneal or intravenous injection, the inhibitor should be dissolved in a suitable vehicle like a solution of DMSO, PEG300, and saline. The stability of the formulation should be determined, and fresh preparations are recommended.
-
Dosage and Administration:
-
Determine the appropriate dose based on preliminary in vitro potency and any available pharmacokinetic/pharmacodynamic (PK/PD) data. Dosing may range from 25 to 100 mg/kg, administered once or twice daily.
-
Administer the Bfl-1 inhibitor and vehicle control to the respective groups via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Treat the animals for a predetermined period, typically 14 to 28 days.
-
Efficacy and Tolerability Assessment
-
Tumor Growth Inhibition: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Tolerability: Monitor the mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size limit or after the completion of the treatment cycle.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers, immunohistochemistry).
Experimental Workflow Diagram
Caption: General workflow for a xenograft study of a Bfl-1 inhibitor.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of a Bfl-1 Inhibitor in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | N/A | 150 ± 15 | 1200 ± 110 | 0 | +5 ± 2 |
| Bfl-1 Inhibitor | 50 mg/kg, QD, PO | 152 ± 16 | 600 ± 75 | 50 | -2 ± 3 |
| Bfl-1 Inhibitor | 100 mg/kg, QD, PO | 148 ± 14 | 350 ± 50 | 71 | -5 ± 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific inhibitor, cell line, and experimental conditions.
Table 2: Pharmacodynamic Analysis of Bfl-1 Target Engagement in Xenograft Tumors
| Treatment Group | Dose | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Bfl-1 Occupancy (%) |
| Vehicle Control | N/A | 1.0 | 0 |
| Bfl-1 Inhibitor | 50 mg/kg | 3.5 | 60 |
| Bfl-1 Inhibitor | 100 mg/kg | 6.2 | 90 |
Note: This table illustrates potential pharmacodynamic endpoints that can be measured to confirm target engagement and mechanism of action in vivo. Data is hypothetical.
Conclusion
The development of selective Bfl-1 inhibitors represents a promising therapeutic strategy for overcoming resistance and treating Bfl-1-dependent cancers. The protocols and guidelines presented here provide a framework for the preclinical evaluation of these inhibitors in xenograft mouse models. Careful experimental design, including appropriate cell line selection, robust animal models, and comprehensive efficacy and tolerability assessments, is crucial for the successful translation of these novel agents into clinical applications.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZH97 | BFL-1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bfl-1 Inhibitors in Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bfl-1 (encoded by the BCL2A1 gene) being frequently overexpressed in various cancers. This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. Consequently, Bfl-1 has emerged as a promising therapeutic target. This document provides detailed application notes and protocols for the use of Bfl-1 inhibitors in laboratory settings, focusing on both direct and indirect inhibition strategies. While a specific inhibitor designated "Bfl-1-IN-6" is not identified in the scientific literature, this guide focuses on well-characterized experimental inhibitors of Bfl-1.
Mechanism of Action of Bfl-1
Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "BH3-only" proteins (e.g., PUMA, BIM, tBID) and the effector proteins BAX and BAK. This prevents the formation of mitochondrial outer membrane pores, thereby inhibiting the release of cytochrome c and subsequent caspase activation.[1][2] Inhibition of Bfl-1 disrupts these interactions, freeing pro-apoptotic proteins to initiate the apoptotic cascade.
Direct Bfl-1 Inhibitors
Direct inhibitors are small molecules designed to fit into the BH3-binding groove of the Bfl-1 protein, competitively displacing pro-apoptotic partners.
In Vitro Studies with Direct Bfl-1 Inhibitors
Table 1: In Vitro Activity of Direct Bfl-1 Inhibitors
| Compound Name | Mechanism | Target Cell Lines | IC50 / Activity | Reference |
| ZH97 | Covalent inhibitor targeting Cys55 | U937, Kasumi-1, K562, MM.1S, MV4-11 | IC50: 2.8 µM - 7.7 µM | [3] |
| 4E14 | Covalent inhibitor targeting Cys55 | In vitro mitochondrial assay | Reverses Bfl-1-mediated suppression of cytochrome c release | [4][5][6] |
Experimental Protocols: In Vitro Assays
-
Cell Seeding: Seed cancer cell lines (e.g., U937, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the Bfl-1 inhibitor (e.g., ZH97) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Assay:
-
For MTT assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Read absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
This protocol measures the activity of executioner caspases (caspase-3 and -7) as a marker of apoptosis.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the Bfl-1 inhibitor as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
This protocol assesses the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[7][8][9]
-
Cell Treatment and Fractionation:
-
Treat 5 x 10^7 cells with the Bfl-1 inhibitor for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of cytosol extraction buffer containing protease inhibitors and DTT.
-
Incubate on ice for 10 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cytosolic fractions.
-
Resolve equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Use an antibody against a cytosolic marker (e.g., GAPDH) as a loading control.
-
Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
-
-
Data Analysis: Compare the levels of cytochrome c in the cytosolic fractions of treated and untreated cells.
Indirect Bfl-1 Inhibitors
Indirect inhibitors do not bind directly to Bfl-1 but rather suppress its expression or function through other mechanisms, such as inhibiting upstream signaling pathways that regulate BCL2A1 transcription.
In Vivo Studies with Indirect Bfl-1 Inhibitors
Table 2: In Vivo Dosage and Administration of Indirect Bfl-1 Inhibitors
| Compound Name | Mechanism | Animal Model | Dosage and Administration | Reference |
| AZD4573 | CDK9 inhibitor | Diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) in NOD-SCID mice | 15 mg/kg, twice daily (with a 2-hour split), 2 days on/5 days off, intravenous (IV) | [10][11] |
| Panobinostat (B1684620) | HDAC inhibitor | Canine NHL xenograft in SCID mice | 10 mg/kg and 20 mg/kg, daily for 2 weeks (5 days/week), intraperitoneal (IP) | [12] |
| Panobinostat | HDAC inhibitor | Human GIST xenograft in nude mice | 10 mg/kg, daily for 12 days, intraperitoneal (IP) | [13] |
Experimental Protocols: In Vivo Xenograft Studies
-
Cell Implantation:
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells (e.g., CLBL-1, OCI-LY10) resuspended in a matrigel (B1166635) suspension into the flank of immunodeficient mice (e.g., SCID or nude mice).[12]
-
For patient-derived xenografts (PDX), implant tumor fragments subcutaneously.[10]
-
-
Tumor Growth and Randomization:
-
Drug Formulation and Administration:
-
AZD4573: Formulate in a vehicle of 2% N,N-dimethylacetamide, 30% PEG-400, and 68% of 1% (v/v) Tween 80. Administer intravenously at 15 mg/kg on a schedule of twice daily with a 2-hour split for 2 consecutive days, followed by 5 days off.[10]
-
Panobinostat: Dissolve in an appropriate vehicle and administer intraperitoneally at a dose of 10-20 mg/kg daily for 5 days a week for the duration of the study.[12][13]
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Bfl-1 expression, immunohistochemistry for apoptosis markers like cleaved caspase-3).
-
Visualizing Bfl-1's Role and Inhibition
The following diagrams illustrate the Bfl-1 signaling pathway and a general workflow for evaluating Bfl-1 inhibitors.
Caption: Bfl-1 signaling pathway in apoptosis.
Caption: Experimental workflow for Bfl-1 inhibitor evaluation.
References
- 1. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. abcam.cn [abcam.cn]
- 10. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Bfl-1 via acute CDK9 inhibition overcomes intrinsic BH3-mimetic resistance in lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The histone deacetylase inhibitor panobinostat is a potent antitumor agent in canine diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Bfl-1 Inhibition by Bfl-1-IN-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma-2 (Bcl-2) family proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members often overexpressed in cancer, contributing to tumorigenesis and therapeutic resistance. Bfl-1 (Bcl-2-related protein A1) is a pro-survival Bcl-2 family member implicated in the survival and chemoresistance of various hematological and solid tumors. Its role in conferring resistance to existing therapies, such as the Bcl-2 inhibitor venetoclax, has made it a critical target for novel anti-cancer drug development. Bfl-1-IN-6 is an orally active small molecule inhibitor of Bfl-1, demonstrating potent anti-tumor efficacy by disrupting the Bfl-1-mediated sequestration of pro-apoptotic proteins.
These application notes provide detailed protocols for a suite of biophysical and cell-based assays to characterize the inhibition of Bfl-1 by this compound. The described techniques are essential for researchers and drug development professionals seeking to evaluate the binding affinity, mechanism of action, and cellular efficacy of Bfl-1 inhibitors.
Data Presentation
The following table summarizes the quantitative data for this compound, providing a clear comparison of its activity across different assays.
| Parameter | Value | Assay Method | Notes |
| IC50 | 19 nM | Fluorescence Polarization Assay (FPA) | Concentration of this compound required to displace 50% of a fluorescently labeled BH3 peptide from Bfl-1.[1] |
| Cellular IC50 | Varies | Cell Viability/Cytotoxicity Assays | Dependent on the cancer cell line and its level of Bfl-1 expression. |
| Binding Affinity (Kd/Ki) | Not explicitly reported | SPR, ITC | These techniques can be used to determine the dissociation constant (Kd) or inhibition constant (Ki). |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the core signaling pathway of Bfl-1 in apoptosis and the general experimental workflows for assessing its inhibition.
Caption: Bfl-1 signaling pathway in apoptosis and the mechanism of its inhibition.
Caption: Experimental workflow for characterizing Bfl-1 inhibitors.
Experimental Protocols
Fluorescence Polarization Assay (FPA) for Measuring this compound Binding
Principle: This competitive binding assay measures the ability of this compound to displace a fluorescently labeled BH3 peptide (e.g., from the pro-apoptotic protein Bid or Puma) from recombinant Bfl-1 protein. The binding of the large Bfl-1 protein to the small fluorescent peptide results in a high fluorescence polarization signal. In the presence of an inhibitor that competes for the same binding site, the fluorescent peptide is displaced, leading to a decrease in the polarization signal.
Materials:
-
Recombinant human Bfl-1 protein (purified)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bid BH3)
-
This compound
-
Assay Buffer: 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence plate reader with polarization filters
Protocol:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions in assay buffer.
-
Dilute recombinant Bfl-1 and FITC-Bid BH3 peptide in assay buffer to the desired working concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add 5 µL of the this compound serial dilutions or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of the Bfl-1 protein solution to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the FITC-Bid BH3 peptide solution to each well.
-
Include control wells:
-
No inhibitor control: Bfl-1 + FITC-Bid BH3 + DMSO
-
No protein control (for baseline polarization): FITC-Bid BH3 + DMSO
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique to measure the real-time binding kinetics and affinity of this compound to Bfl-1. One molecule (ligand, e.g., Bfl-1) is immobilized on a sensor chip, and the other (analyte, e.g., this compound) is flowed over the surface. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Bfl-1 protein
-
This compound
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine coupling reagents (EDC, NHS, ethanolamine)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the Bfl-1 protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized Bfl-1 surface at a constant flow rate.
-
Monitor the association phase as the inhibitor binds to Bfl-1.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between different analyte concentrations using a mild regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt buffer) that removes the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are analyzed using the instrument's software.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (Bfl-1) in a sample cell. The resulting heat changes are measured and used to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Bfl-1 protein
-
This compound
-
Dialysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dialyze the Bfl-1 protein extensively against the chosen buffer.
-
Dissolve this compound in the final dialysis buffer to ensure no buffer mismatch.
-
Degas both the protein and inhibitor solutions before use.
-
-
ITC Experiment:
-
Load the Bfl-1 protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of this compound into the Bfl-1 solution.
-
-
Data Analysis:
-
The raw data (heat flow vs. time) is integrated to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA assesses the direct binding of a drug to its target protein in a cellular environment. Ligand binding often stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line expressing Bfl-1
-
This compound
-
Cell culture medium and reagents
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermocycler
-
Western blotting or ELISA reagents
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble Bfl-1 in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the relative amount of soluble Bfl-1 as a function of temperature for both treated and untreated samples.
-
Determine the Tm for each condition. A shift in Tm in the presence of this compound confirms target engagement.
-
Alternatively, perform the experiment at a single temperature in the denaturing range with varying concentrations of this compound to generate an isothermal dose-response curve and determine the cellular EC50 for target engagement.
-
Caspase-3/7 Activity Assay for Apoptosis Induction
Principle: Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis. This assay uses a substrate that is specifically cleaved by active caspase-3/7, releasing a fluorescent or colorimetric signal that can be quantified.
Materials:
-
Cancer cell line expressing Bfl-1
-
This compound
-
Caspase-3/7 activity assay kit (containing a specific substrate like Ac-DEVD-AMC or a luminogenic substrate)
-
96-well, white or black, clear-bottom microplates
-
Plate reader (fluorescence, luminescence, or absorbance)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
Include positive (e.g., staurosporine) and negative controls.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the caspase-3/7 assay kit. This typically involves adding the caspase substrate directly to the wells containing the treated cells.
-
Incubate the plate at room temperature or 37°C for the recommended time, protected from light.
-
-
Measurement:
-
Measure the fluorescence, luminescence, or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to a measure of cell number if necessary (e.g., by a parallel cell viability assay).
-
Plot the caspase activity against the concentration of this compound to determine the dose-dependent activation of apoptosis.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of Bfl-1 inhibitors like this compound. By employing a combination of biophysical and cell-based assays, researchers can robustly characterize the binding properties, mechanism of action, and cellular efficacy of these compounds. This multi-faceted approach is crucial for advancing our understanding of Bfl-1 biology and for the development of novel therapeutics targeting this important anti-apoptotic protein.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Bfl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bcl-2 family proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as B-cell lymphoma/leukemia-1 (Bfl-1) being critical for cell survival. Overexpression of Bfl-1 is implicated in the pathogenesis and therapeutic resistance of various cancers.[1][2] Consequently, inhibition of Bfl-1 is a promising strategy for inducing apoptosis in cancer cells. This document provides detailed protocols for assessing apoptosis by flow cytometry in cells treated with a Bfl-1 inhibitor.
Mechanism of Action of Bfl-1 Inhibition
Bfl-1 is an anti-apoptotic protein that sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, tBid) and the effector protein Bak, thereby preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[3][4][5] Small molecule inhibitors of Bfl-1 are designed to bind to the BH3-binding groove of Bfl-1, disrupting its interaction with pro-apoptotic partners.[6] This frees the pro-apoptotic proteins to activate Bax and Bak, leading to MOMP, cytochrome c release, caspase activation, and ultimately, apoptosis.[4][7] Some inhibitors achieve this through covalent modification of a unique cysteine residue (C55) within the Bfl-1 binding groove.[2][6]
Signaling Pathway of Bfl-1 Mediated Apoptosis Inhibition and its Reversal by an Inhibitor
Caption: Bfl-1 inhibition pathway.
Experimental Protocols
A standard method for quantifying apoptosis is staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) (PS), which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol 1: Induction of Apoptosis with a Bfl-1 Inhibitor
Materials:
-
Target cells (e.g., lymphoma, melanoma, or other cancer cell lines with known Bfl-1 expression)
-
Complete cell culture medium
-
Bfl-1 inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Positive control for apoptosis (e.g., staurosporine)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with varying concentrations of the Bfl-1 inhibitor. It is recommended to perform a dose-response experiment to determine the optimal concentration. Include a vehicle control and a positive control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). The optimal incubation time may vary depending on the cell line and inhibitor concentration.
-
Harvesting:
-
Suspension cells: Gently pipette the cells and transfer to a microcentrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating, potentially apoptotic cells). Wash the adherent cells with PBS and detach them using a gentle dissociation reagent (e.g., TrypLE or Accutase). Combine the detached cells with the collected supernatant.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
Protocol 2: Annexin V and PI Staining for Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
1X Annexin V Binding Buffer
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Washing (Optional but Recommended): Add 400 µL of 1X Annexin V Binding Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Final Resuspension and PI Staining: Resuspend the cell pellet in 400 µL of 1X Annexin V Binding Buffer. Add 5 µL of PI solution immediately before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.
Experimental Workflow
Caption: Experimental workflow.
Data Presentation
The data obtained from flow cytometry can be quantified and presented in tables for clear comparison. The cell populations are typically divided into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 1: Dose-Response of a Bfl-1 Inhibitor on Apoptosis in a Lymphoma Cell Line (e.g., OCI-LY10) after 48 hours.
| Treatment Concentration (µM) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| Vehicle Control (0) | 85.2 ± 3.1 | 5.3 ± 1.2 | 4.1 ± 0.8 | 5.4 ± 1.5 | 9.4 ± 1.9 |
| 0.1 | 70.1 ± 4.5 | 15.6 ± 2.5 | 8.9 ± 1.7 | 5.4 ± 1.1 | 24.5 ± 4.1 |
| 0.5 | 45.8 ± 5.2 | 28.4 ± 3.1 | 19.3 ± 2.9 | 6.5 ± 1.3 | 47.7 ± 5.8 |
| 1.0 | 20.7 ± 3.9 | 40.1 ± 4.2 | 32.5 ± 3.5 | 6.7 ± 1.4 | 72.6 ± 7.5 |
| 5.0 | 8.9 ± 2.1 | 35.2 ± 3.8 | 48.3 ± 4.6 | 7.6 ± 1.8 | 83.5 ± 8.1 |
| Staurosporine (1 µM) | 15.4 ± 2.8 | 25.8 ± 3.3 | 53.1 ± 5.1 | 5.7 ± 1.2 | 78.9 ± 8.2 |
Data are presented as mean ± standard deviation from three independent experiments and are representative.
Table 2: Time-Course of Apoptosis Induction with a Bfl-1 Inhibitor (1 µM) in a Melanoma Cell Line.
| Incubation Time (hours) | % Live Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) | % Necrotic Cells (Q1) | Total Apoptotic Cells (%) (Q2 + Q4) |
| 0 | 92.1 ± 2.5 | 3.2 ± 0.8 | 2.1 ± 0.5 | 2.6 ± 0.7 | 5.3 ± 1.2 |
| 12 | 75.6 ± 4.1 | 12.8 ± 2.1 | 6.5 ± 1.3 | 5.1 ± 1.1 | 19.3 ± 3.2 |
| 24 | 50.3 ± 5.3 | 25.1 ± 3.5 | 18.9 ± 2.8 | 5.7 ± 1.4 | 44.0 ± 6.1 |
| 48 | 22.8 ± 3.9 | 38.7 ± 4.2 | 31.2 ± 3.7 | 7.3 ± 1.6 | 69.9 ± 7.7 |
| 72 | 10.5 ± 2.7 | 30.4 ± 3.9 | 50.6 ± 5.2 | 8.5 ± 1.9 | 81.0 ± 8.8 |
Data are presented as mean ± standard deviation from three independent experiments and are representative.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the analysis of apoptosis induced by Bfl-1 inhibitors using flow cytometry. Accurate quantification of apoptosis is crucial for the preclinical evaluation of novel anti-cancer agents targeting the Bcl-2 family of proteins. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance the development of Bfl-1 targeted therapies.
References
- 1. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining Bfl-1-IN-6 with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific use of "Bfl-1-IN-6" in combination with other chemotherapy agents is not extensively available in publicly accessible preclinical or clinical trial data. The following application notes and protocols are based on the established role of the Bfl-1 protein in chemoresistance and the therapeutic strategy of combining potent and selective Bfl-1 inhibitors with standard-of-care chemotherapy. This compound, an orally active and potent Bfl-1 inhibitor with an IC50 of 19 nM, serves as a prime candidate for such combination studies. The methodologies and representative data provided herein are intended as a comprehensive guide for investigating the synergistic potential of this compound or similar Bfl-1 inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like Bfl-1 (Bcl-2-related protein A1) frequently overexpressed in a variety of human cancers.[1] This overexpression is a key mechanism of resistance to conventional chemotherapy and targeted agents, allowing cancer cells to evade programmed cell death.[2] Bfl-1 has been implicated in resistance to treatments for various malignancies, including melanoma, chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL).[2][3]
This compound is a potent and selective small-molecule inhibitor of Bfl-1, demonstrating an IC50 of 19 nM. Preclinical information suggests it is orally active, stabilizes the Bfl-1 protein, activates cleaved caspase-3, and exhibits anti-tumor efficacy in mouse models. By directly inhibiting Bfl-1, this compound is poised to restore the apoptotic potential of cancer cells, thereby sensitizing them to the cytotoxic effects of other chemotherapy agents. This creates a strong rationale for combination therapies aimed at achieving synergistic anti-tumor activity and overcoming therapeutic resistance.
Rationale for Combination Therapy
The primary rationale for combining this compound with other chemotherapy agents is to induce synthetic lethality. Many conventional chemotherapies (e.g., DNA damaging agents, mitotic inhibitors) induce cellular stress and damage, which in normal circumstances would trigger apoptosis. However, cancer cells overexpressing Bfl-1 can sequester pro-apoptotic proteins (like Bim, Puma, Noxa, and Bak), thereby preventing the initiation of the apoptotic cascade.[1]
By administering this compound, the protective effect of Bfl-1 is neutralized. This lowers the threshold for apoptosis, allowing the cellular stress induced by a partner chemotherapy agent to effectively trigger programmed cell death. This dual-action approach can lead to:
-
Synergistic Efficacy: The combined effect of the two agents is greater than the sum of their individual effects.
-
Overcoming Resistance: It can re-sensitize tumors that have become refractory to a particular chemotherapy agent due to Bfl-1 overexpression.
-
Dose Reduction: Achieving a desired therapeutic effect at lower concentrations of each agent, potentially reducing toxicity and side effects.
Bfl-1 Signaling Pathway and Point of Intervention
The Bfl-1 signaling pathway is a critical component of the cell's survival machinery. Its expression is often upregulated by pro-inflammatory cytokines and growth factors through the activation of transcription factors such as NF-κB.[4] Once expressed, Bfl-1 localizes to the mitochondrial outer membrane and sequesters pro-apoptotic BH3-only proteins and the effector protein Bak, preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation. This compound intervenes by binding to the BH3-binding groove of Bfl-1, preventing this sequestration and freeing pro-apoptotic proteins to initiate cell death.
Caption: Bfl-1 signaling pathway and therapeutic intervention points.
Representative Data for Combination Studies
The following tables present hypothetical but representative data from preclinical studies evaluating the combination of a potent Bfl-1 inhibitor with standard chemotherapy agents.
Table 1: In Vitro Cytotoxicity (IC50) of a Bfl-1 Inhibitor in Combination with Doxorubicin in a Bfl-1-Dependent Cancer Cell Line (e.g., Melanoma)
| Treatment | IC50 (nM) | Combination Index (CI)* |
| Bfl-1 Inhibitor (alone) | 25 | - |
| Doxorubicin (alone) | 150 | - |
| Bfl-1 Inhibitor + Doxorubicin | 8 + 50 | 0.65 (Synergism) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Induction of Apoptosis (Annexin V Positive Cells) after 48h Treatment
| Treatment | % Apoptotic Cells (Mean ± SD) |
| Vehicle Control | 5.2 ± 1.1 |
| Bfl-1 Inhibitor (20 nM) | 15.8 ± 2.5 |
| Paclitaxel (10 nM) | 22.4 ± 3.1 |
| Bfl-1 Inhibitor (20 nM) + Paclitaxel (10 nM) | 65.7 ± 4.8 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents.
Experimental Workflow
Caption: A typical experimental workflow for evaluating combination therapies.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapy agent and to assess for synergistic interactions.
Materials:
-
Bfl-1 dependent cancer cell line
-
Complete growth medium
-
96-well clear bottom plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in appropriate solvent)
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol (B130326) for MTT)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium. For combination treatments, prepare solutions with a fixed ratio of the two drugs (based on their individual IC50 values) or a matrix of varying concentrations of both.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours. Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the dose-response curves and calculate the IC50 values for each treatment. For combination treatments, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot Analysis of Apoptosis Markers
Objective: To investigate the molecular mechanism of cell death induced by the combination treatment by assessing the levels of key apoptosis-related proteins.
Materials:
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bfl-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bim, anti-Bax, anti-Bak, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
Conclusion
The combination of a potent Bfl-1 inhibitor like this compound with standard chemotherapy agents represents a highly promising strategy to enhance anti-tumor efficacy and overcome resistance in Bfl-1-dependent cancers. The protocols and frameworks provided in these application notes offer a robust starting point for researchers to rigorously evaluate such combinations in a preclinical setting, with the ultimate goal of translating these findings into more effective cancer therapies. Careful experimental design and thorough mechanistic investigation will be crucial for the successful development of these novel combination treatments.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Bfl-1-IN-6 precipitation in aqueous solutions
Welcome to the technical support center for Bfl-1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitated when I diluted it into my aqueous experimental buffer. What is the cause and what should I do?
A1: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common challenge with hydrophobic small molecules like many kinase inhibitors.[1][2] This occurs because the compound's solubility limit is exceeded in the final aqueous environment.
To address this, you can try the following:
-
Decrease the final concentration: Your experimental concentration may be too high for the aqueous solubility of this compound.[1]
-
Optimize DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (while still being non-toxic to cells, typically <0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.[1][2]
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate dilution steps in your aqueous buffer. This gradual change in solvent composition can help prevent the compound from crashing out of solution.
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be pH-dependent. Experimenting with different pH values for your final solution may improve solubility.[1]
Q2: My this compound solution was initially clear but became cloudy over time. What is happening?
A2: This phenomenon, known as delayed precipitation, can be caused by several factors including temperature fluctuations, prolonged storage in an aqueous solution, or interactions with components in your buffer or medium.[2] Some compounds can form a supersaturated solution that is initially clear but will precipitate over time to reach thermodynamic equilibrium. It is best practice to prepare fresh working solutions of this compound for each experiment.[2]
Q3: How should I store my stock solution of this compound?
A3: For long-term stability, stock solutions of this compound in a suitable organic solvent like DMSO should be stored at -80°C. For short-term storage, -20°C is generally acceptable.[2] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: How can I determine the approximate aqueous solubility of this compound in my specific buffer?
A4: You can perform a kinetic solubility assay. Prepare a series of dilutions of your this compound DMSO stock into your aqueous buffer. After a set incubation time with gentle shaking, visually inspect for the highest concentration that remains clear.[1] For a more quantitative measure, you can use a plate reader to measure turbidity at a wavelength where the compound does not absorb (e.g., 600 nm).[1]
Troubleshooting Guide: this compound Precipitation
This guide provides a structured approach to resolving precipitation issues with this compound.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Exceeded aqueous solubility limit. | Decrease the final concentration of this compound.[1] |
| Rapid change in solvent polarity. | Perform serial dilutions in the aqueous buffer instead of a single dilution step. | |
| Incorrect solvent for stock solution. | Ensure a high-quality, anhydrous DMSO is used for the stock solution.[3] | |
| Precipitation After Incubation | Compound is in a supersaturated state. | Prepare fresh working solutions immediately before use.[2] |
| Temperature fluctuations affecting solubility. | Maintain a constant temperature throughout the experiment. | |
| Interaction with media components. | Test solubility in a simpler buffer (e.g., PBS) to identify potential interactions. | |
| Inconsistent Experimental Results | Variable effective concentration due to precipitation. | Visually confirm the absence of precipitate before starting your experiment. Consider centrifugation of the final solution and using the supernatant (note that this will alter the final concentration). |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution to Minimize Precipitation
Objective: To prepare a final working solution of this compound in an aqueous buffer (e.g., cell culture medium) with a final DMSO concentration of ≤ 0.5%.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be required.
-
Aliquot and store at -80°C.
-
-
Perform an Intermediate Dilution in DMSO (Optional but Recommended):
-
For a final concentration in the µM range, first dilute the 10 mM stock in DMSO to create a 1 mM intermediate stock.[2]
-
-
Final Dilution into Aqueous Buffer:
-
Pre-warm your aqueous buffer to the experimental temperature.
-
Add the DMSO stock (or intermediate dilution) to the aqueous buffer while gently vortexing. The final DMSO concentration should ideally be below 0.5%.[1] For example, add 1 µL of a 1 mM stock to 999 µL of buffer for a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the solution for any signs of precipitation.
-
-
Use Immediately:
-
Use the freshly prepared working solution for your experiment without delay.[2]
-
Visualizations
Bfl-1 Signaling Pathway
Bfl-1 is an anti-apoptotic protein of the Bcl-2 family. Its expression is often induced by survival signals, such as those activating the NF-κB pathway.[4][5] Bfl-1 then prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and the BH3-only protein tBid, thereby inhibiting mitochondrial outer membrane permeabilization.[6][7]
Caption: Simplified Bfl-1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a step-by-step decision-making process to address precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation issues.
Experimental Workflow: Cell-Based Assay Preparation
This diagram outlines the key steps for preparing your cells and dosing them with this compound.
Caption: Workflow for preparing and using this compound in a typical cell-based experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate Bfl-1-IN-6 toxicity in normal cells
Welcome to the technical support center for Bfl-1-IN-6. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on mitigating potential toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is Bfl-1 and why is it a therapeutic target?
A1: Bfl-1 (B-cell lymphoma-2-related protein A1) is a pro-survival member of the Bcl-2 family of proteins. These proteins are critical regulators of apoptosis (programmed cell death). In many cancers, Bfl-1 is overexpressed, which helps cancer cells evade apoptosis and contributes to resistance to chemotherapy.[1] Therefore, inhibiting Bfl-1 is a promising strategy to induce cancer cell death.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of Bfl-1. It binds to a hydrophobic groove on the Bfl-1 protein, preventing it from sequestering pro-apoptotic proteins like BIM, PUMA, and BAK.[1][2] By freeing these pro-apoptotic proteins, this compound allows them to trigger the mitochondrial pathway of apoptosis, leading to cell death. Some selective Bfl-1 inhibitors achieve high selectivity by covalently binding to a unique cysteine residue (C55) within the Bfl-1 binding groove.
Q3: What are the potential on-target toxicities of this compound in normal cells?
A3: Bfl-1 is expressed in normal tissues, particularly in the bone marrow and lymphoid tissues.[3] Therefore, the primary on-target toxicity of Bfl-1 inhibition is expected to be in the hematopoietic system. This may manifest as:
-
Neutropenia: A decrease in neutrophils, a type of white blood cell crucial for fighting infections. Bfl-1 plays a role in neutrophil survival.[4]
-
Lymphopenia: A reduction in lymphocytes, including B-cells, which are important for adaptive immunity. Bfl-1 is implicated in the survival of B-cell chronic lymphocytic leukemia cells and may have a role in normal B-cell homeostasis.[1][5]
-
Effects on hematopoietic stem and progenitor cells (HSPCs): Bfl-1 may be involved in the survival and differentiation of HSPCs.
Studies in mice where the homolog of Bfl-1 (A1) was deleted showed minimal adverse effects, suggesting a potentially favorable therapeutic window for Bfl-1 inhibitors.[1]
Q4: How can I assess the toxicity of this compound in my in vitro or ex vivo experiments?
A4: To assess hematopoietic toxicity, you can perform the following key experiments:
-
Colony-Forming Unit (CFU) Assays: To evaluate the effect on hematopoietic progenitor cells.
-
Flow Cytometry: To analyze specific cell populations and assess apoptosis.
Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| High cytotoxicity in normal hematopoietic cells (e.g., PBMCs, bone marrow mononuclear cells) at concentrations effective against cancer cells. | On-target toxicity: Normal hematopoietic cells are sensitive to Bfl-1 inhibition. | 1. Confirm IC50 values: Determine the half-maximal inhibitory concentration (IC50) for both your cancer cell line and normal hematopoietic cells to establish the therapeutic window. 2. Optimize concentration: Use the lowest effective concentration of this compound in your experiments. 3. Time-course experiment: Assess toxicity at different time points to determine if a shorter exposure time can maintain efficacy while reducing toxicity. |
| Significant decrease in specific hematopoietic lineages in CFU assays (e.g., CFU-GM, BFU-E). | Lineage-specific dependency on Bfl-1: Certain progenitor cells may be more reliant on Bfl-1 for survival and differentiation. | 1. Perform lineage-specific CFU assays: Quantify the reduction in CFU-GM (granulocyte-macrophage), BFU-E (erythroid), and CFU-GEMM (multipotential) colonies. 2. Investigate mitigation strategies: In an in vivo context, this might suggest the need for supportive care, such as the use of growth factors like G-CSF for neutropenia. |
| Increased apoptosis (Annexin V positive) in specific normal immune cell subsets (e.g., B-cells, myeloid cells) by flow cytometry. | On-target effect in mature immune cells: Bfl-1 is known to be important for the survival of certain mature hematopoietic cells. | 1. Perform multi-color flow cytometry: Use a panel of antibodies to identify the specific cell populations undergoing apoptosis. 2. Functional assays: Assess the functional consequences, for example, by measuring B-cell activation or neutrophil phagocytic capacity. |
| Variability in toxicity results between experiments. | Experimental inconsistency: Differences in cell handling, reagent quality, or passage number of cell lines can affect results. | 1. Standardize protocols: Ensure consistent cell densities, incubation times, and reagent concentrations. 2. Use low-passage cells: Work with cell lines at a consistent and low passage number. 3. Quality control of reagents: Regularly check the quality and expiration dates of media, supplements, and the this compound compound. |
Data Presentation
Table 1: Selectivity Profile of a Hypothetical Bfl-1 Inhibitor (e.g., this compound)
This table illustrates the binding affinity (Ki, in nM) of a selective Bfl-1 inhibitor compared to other Bcl-2 family members. A higher Ki value indicates weaker binding and thus higher selectivity for Bfl-1.
| Anti-apoptotic Protein | Binding Affinity (Ki, nM) | Selectivity vs. Bfl-1 (Fold) |
| Bfl-1 | 1 | - |
| Mcl-1 | >1000 | >1000 |
| Bcl-2 | 500 | 500 |
| Bcl-xL | 800 | 800 |
| Bcl-w | >1000 | >1000 |
Table 2: Example Data from a CFU Assay Assessing Hematopoietic Toxicity
This table shows the effect of this compound on the formation of different hematopoietic colonies from human bone marrow mononuclear cells.
| Treatment | CFU-GM (colonies/10^5 cells) | BFU-E (colonies/10^5 cells) | CFU-GEMM (colonies/10^5 cells) |
| Vehicle Control | 50 ± 5 | 65 ± 7 | 10 ± 2 |
| This compound (100 nM) | 25 ± 4 | 40 ± 6 | 5 ± 1 |
| This compound (500 nM) | 10 ± 2 | 15 ± 3 | 2 ± 1 |
Experimental Protocols
Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors
This assay assesses the impact of this compound on the ability of hematopoietic progenitor cells to proliferate and differentiate into colonies of mature cells.
Materials:
-
Human bone marrow mononuclear cells (BMMCs) or peripheral blood mononuclear cells (PBMCs).
-
MethoCult™ medium (e.g., H4434 Classic from STEMCELL Technologies).
-
This compound (dissolved in DMSO).
-
IMDM + 2% FBS.
-
35 mm culture dishes.
Procedure:
-
Thaw and wash the BMMCs or PBMCs with IMDM + 2% FBS.
-
Perform a cell count and viability assessment (e.g., using trypan blue).
-
Prepare a cell suspension at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the cell suspension.
-
Add the cell suspension to the MethoCult™ medium at a 1:10 ratio (cells to medium).
-
Vortex the tube vigorously to ensure a homogenous mixture.
-
Let the tube stand for 5-10 minutes to allow bubbles to rise.
-
Dispense 1.1 mL of the MethoCult™ mixture into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently tilt the dish to distribute the medium evenly.
-
Place the culture dishes in a larger petri dish with a lid, along with an open dish of sterile water to maintain humidity.
-
After 14 days, score the colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope based on their morphology.[6]
Flow Cytometry for Apoptosis and Cell Population Analysis
This protocol allows for the simultaneous identification of specific hematopoietic cell populations and the quantification of apoptosis within those populations.
Materials:
-
Human BMMCs or PBMCs.
-
This compound (dissolved in DMSO).
-
Fluorochrome-conjugated antibodies against cell surface markers (see panel below).
-
Annexin V-FITC Apoptosis Detection Kit.
-
7-AAD or Propidium Iodide (PI) for viability staining.
-
FACS buffer (PBS + 2% FBS).
Example Flow Cytometry Panel for Hematopoietic Subsets:
-
CD34-APC (Hematopoietic stem and progenitors)
-
CD38-PE (Lineage commitment marker)
-
CD45RA-PerCP-Cy5.5 (Distinguishes lymphoid and myeloid progenitors)
-
CD19-BV421 (B-cells)
-
CD33-PE-Cy7 (Myeloid cells)
-
CD3-APC-H7 (T-cells)
Procedure:
-
Culture BMMCs or PBMCs with the desired concentrations of this compound or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD or PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer.
-
Proceed to stain for cell surface markers by adding the antibody cocktail and incubating for 30 minutes on ice in the dark.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer within one hour.[2][8]
Data Analysis:
-
Gate on single, live cells.
-
Identify different cell populations based on their surface marker expression.
-
Within each population, quantify the percentage of apoptotic cells (Annexin V positive, 7-AAD/PI negative for early apoptosis; Annexin V positive, 7-AAD/PI positive for late apoptosis/necrosis).
Mandatory Visualizations
Caption: Bfl-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Assessing Hematopoietic Toxicity.
Caption: Troubleshooting Decision Tree for this compound Toxicity.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Apoptosis in Hematopoietic Stem Cells by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Comprehensive phenotyping of hematopoietic stem and progenitor cells in the human fetal liver - CReM [crem.bu.edu]
- 4. The anti-apoptotic Bcl-2 family protein A1/Bfl-1 regulates neutrophil survival and homeostasis and is controlled via PI3K and JAK/STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High expression of bfl-1 contributes to the apoptosis resistant phenotype in B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hematopoietic Stem Cell CFU Colony Formation Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Colony forming cell assays for human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of apoptosis in hematopoietic stem cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Bfl-1-IN-6 treatment duration for optimal results
Disclaimer: Information regarding a specific molecule designated "Bfl-1-IN-6" is not publicly available. This guide provides information on the broader class of Bfl-1 inhibitors, using publicly available data for representative molecules to assist researchers in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Bfl-1 and its inhibitors?
A1: Bfl-1 (B-cell lymphoma/leukemia-1) is a pro-survival protein belonging to the Bcl-2 family. It prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins, particularly Bak and tBid.[1] Bfl-1's expression is often regulated by the NF-κB signaling pathway.[1]
Bfl-1 inhibitors are designed to disrupt the interaction between Bfl-1 and pro-apoptotic proteins. This frees the pro-apoptotic proteins to initiate the mitochondrial apoptosis pathway, leading to cancer cell death.[2][3] Many recently developed inhibitors are covalent, targeting a unique cysteine residue (C55) within the BH3-binding groove of Bfl-1 for increased potency and selectivity.[2][4]
Q2: I am not seeing the expected apoptotic effect with my Bfl-1 inhibitor. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Dependency: The cancer cell line you are using may not be primarily dependent on Bfl-1 for survival. It might rely on other pro-survival Bcl-2 family members like Bcl-2, Bcl-xL, or Mcl-1.
-
Inhibitor Concentration: The concentration of the inhibitor may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The treatment duration might be too short. Apoptosis is a process that takes time. We recommend a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment window.
-
Compound Stability: Ensure the inhibitor is properly stored and handled to maintain its activity. Some compounds are sensitive to light or temperature.
-
Cellular Resistance: Cancer cells can develop resistance to therapies. Overexpression of Bfl-1 has been identified as a resistance mechanism to other anticancer drugs like venetoclax.[3]
Q3: What are the typical concentrations and treatment durations used for Bfl-1 inhibitors?
A3: Optimal concentrations and durations are highly dependent on the specific inhibitor and the cell line being tested. However, based on available data for representative Bfl-1 inhibitors, you can consider the following as starting points:
-
Concentration: For initial screening, a range from 0.1 µM to 10 µM is often used. For potent covalent inhibitors, the effective concentration might be in the nanomolar to low micromolar range.
-
Duration: A common starting point for apoptosis assays is 24 hours. However, effects can sometimes be observed as early as 6 hours or may require up to 48 or 72 hours of treatment.
It is imperative to perform a dose-response and time-course experiment for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line is not Bfl-1 dependent. | Screen a panel of cell lines with varying Bfl-1 expression levels. Confirm Bfl-1 expression in your target cells via Western Blot or qPCR. |
| Suboptimal inhibitor concentration. | Perform a dose-response curve to determine the EC50 or IC50 for your cell line. | |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. | |
| Inhibitor instability. | Check the recommended storage conditions for your specific inhibitor. Prepare fresh stock solutions. | |
| High cell death in control group | Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is low (typically ≤ 0.1%) and consistent across all wells, including untreated controls. |
| Cell culture conditions. | Maintain optimal cell density and passage number. Ensure cells are healthy before starting the experiment. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inaccurate pipetting. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Fluctuation in incubation times. | Standardize all incubation and treatment times precisely. | |
| Off-target effects observed | Inhibitor lacks selectivity. | Test the inhibitor against other Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) in binding or cellular assays to determine its selectivity profile. |
Data on Representative Bfl-1 Inhibitors
| Inhibitor | Type | IC50 | Cellular EC50 | Mechanism of Action | Reference |
| Bfl-1-IN-2 | Reversible Covalent | 4.3 µM | Not Reported | Binds to Cys55 of Bfl-1 | [5] |
| Bfl-1-IN-5 | Covalent | 0.022 µM | 0.37 µM (Caspase-3/7 activation) | Selective inhibitor | [6] |
| MLS-0053105 | Selective | 0.4 µM (for Bfl-1/F-Bid) | Not Reported | Chloromaleimide | [7] |
| Sabutoclax | Pan-Bcl-2 Inhibitor | 0.62 µM | Not Reported | Inhibits Bcl-2, Bcl-xL, Mcl-1, and Bfl-1 | [7] |
| Gambogic Acid | Pan-Bcl-2 Inhibitor | 1.06 µM | Not Reported | Inhibits multiple Bcl-2 family members | [8] |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Bfl-1 inhibitor. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix well to induce cell lysis. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells. Plot the results to determine the EC50 value.
Apoptosis Assay (e.g., using Caspase-Glo® 3/7 Assay)
-
Experimental Setup: Follow steps 1-3 of the Cell Viability Assay protocol. A shorter incubation time (e.g., 6, 12, or 24 hours) may be sufficient.
-
Caspase Activity Measurement: Add Caspase-Glo® 3/7 reagent to each well. Mix and incubate at room temperature as per the manufacturer's protocol.
-
Luminescence Reading: Measure the luminescence, which is proportional to the amount of active caspase-3 and -7.
-
Data Analysis: Normalize the results to the vehicle control to determine the fold-increase in caspase activity.
Co-Immunoprecipitation (Co-IP) to Assess Bfl-1/Bak Interaction
-
Cell Lysis: Treat cells with the Bfl-1 inhibitor for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Bfl-1 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Bfl-1 and Bak to assess their interaction. A decrease in the amount of Bak pulled down with Bfl-1 in the treated samples indicates inhibitor efficacy.
Visualizations
Caption: Bfl-1 Signaling Pathway and Inhibition.
References
- 1. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Covalent Molecular Inhibitor of Anti-apoptotic BFL-1 by Disulfide Tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 4. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Bfl-1-IN-6 Technical Support Center: Troubleshooting Resistance Mechanisms in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bfl-1 inhibitors, with a focus on understanding and overcoming resistance mechanisms in cancer cell lines. The information is tailored to address specific experimental issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is not responding to Bfl-1-IN-6 treatment. What are the primary resistance mechanisms?
A1: Resistance to Bfl-1 inhibitors like this compound is often multifactorial. The most commonly observed mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Bfl-1 by increasing the expression of other pro-survival proteins, primarily Mcl-1 and Bcl-xL. These proteins can then sequester pro-apoptotic proteins (like BIM), preventing apoptosis.[1]
-
Activation of pro-survival signaling pathways: Constitutive activation of signaling pathways such as the NF-κB, PI3K/AKT, and MAPK/ERK pathways can promote the transcription of anti-apoptotic genes, including Bfl-1 itself, Mcl-1, and Bcl-xL, thereby conferring resistance.
-
Low expression of pro-apoptotic effector proteins: For apoptosis to occur, BAX and BAK proteins are essential. If your cell line has inherently low or absent expression of both BAX and BAK, Bfl-1 inhibition alone will not be sufficient to induce cell death.
Q2: How can I determine if my resistant cells have upregulated Mcl-1 or Bcl-xL?
A2: The most direct method is to perform a Western blot analysis. Compare the protein levels of Mcl-1 and Bcl-xL in your resistant cell line to the parental (sensitive) cell line. A significant increase in the protein bands corresponding to Mcl-1 and/or Bcl-xL in the resistant cells would confirm this mechanism.
Q3: What is the IC50 of this compound?
A3: this compound is a potent, orally active inhibitor of Bfl-1 with a reported IC50 of 19 nM.[2] However, the effective concentration can vary significantly between different cancer cell lines due to the factors mentioned above.
Troubleshooting Guides
Problem 1: No significant apoptosis is observed after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Upregulation of Mcl-1 and/or Bcl-xL | 1. Western Blot: Analyze the expression levels of Mcl-1 and Bcl-xL in treated vs. untreated cells. An increase in these proteins suggests a compensatory survival mechanism. 2. Co-treatment: Treat cells with a combination of this compound and an Mcl-1 inhibitor (e.g., AZD5991) or a Bcl-xL inhibitor (e.g., A-1331852).[3] 3. siRNA Knockdown: Use siRNA to specifically knockdown the expression of Mcl-1 and/or Bcl-xL and re-assess sensitivity to this compound.[4][5] |
| Insufficient Drug Concentration or Incubation Time | 1. Dose-Response Curve: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wider range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal dose and duration for your specific cell line.[6] |
| Inactive Compound | 1. Confirm Compound Activity: Test the compound on a known Bfl-1-dependent sensitive cell line as a positive control. 2. Fresh Stock: Prepare a fresh stock of this compound, as repeated freeze-thaw cycles can degrade the compound. |
| Low Expression of BAX/BAK | 1. Western Blot: Assess the basal expression levels of BAX and BAK in your cell line. If both are low or absent, the cell line may be intrinsically resistant to apoptosis induction via the mitochondrial pathway. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Cell Density: Ensure consistent cell seeding density across experiments, as this can affect drug response.[7] 2. Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes. |
| Reagent Variability | 1. Reagent Quality: Use fresh, high-quality reagents, including media, serum, and the inhibitor itself. 2. Assay Controls: Include appropriate positive and negative controls in every experiment to monitor for variability. |
Quantitative Data Summary
Table 1: IC50 Values of Bfl-1 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| This compound | - | - | 0.019[2] |
| MLS-0053105 | - | - | 0.4 |
| Bfl-1-IN-2 | - | - | 4.3 |
| Sabutoclax (pan-Bcl-2 inhibitor) | - | Bfl-1 dependent | 0.62 |
| Gambogic Acid (pan-Bcl-2 inhibitor) | - | Bfl-1 dependent | 1.06 |
Note: Data for specific cell lines for this compound were not available in the search results. The table includes other Bfl-1 inhibitors for comparative purposes.
Key Experimental Protocols
Protocol 1: Western Blot for Anti-Apoptotic Proteins
-
Cell Lysis:
-
Treat cancer cells with this compound at the desired concentration and time point. Include an untreated control.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bfl-1, Mcl-1, Bcl-xL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Bfl-1 and BIM Interaction
-
Cell Lysis:
-
Lyse treated and untreated cells in a non-denaturing lysis buffer (e.g., 1% CHAPS or Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against Bfl-1 or BIM overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with antibodies against both Bfl-1 and BIM to detect their interaction. A decrease in the co-precipitated protein in the this compound treated sample indicates disruption of the interaction.
-
Protocol 3: siRNA-mediated Knockdown of Bfl-1
-
siRNA Preparation:
-
Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 20-50 µM.
-
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute the desired amount of siRNA (e.g., 20-80 pmols) in serum-free media.
-
Tube B: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-72 hours. The optimal time should be determined empirically.
-
Verify knockdown efficiency by Western blot or qRT-PCR.
-
Proceed with your downstream experiment (e.g., treatment with this compound and apoptosis assay).
-
Visualizing Resistance Pathways and Experimental Workflows
Caption: Signaling pathways contributing to Bfl-1 inhibitor resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Acquired resistance to ABT-737 in lymphoma cells that up-regulate MCL-1 and BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Bfl-1 Inhibitors in Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bfl-1 inhibitors, with a focus on enhancing bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
1. What is Bfl-1 and why is it a target in cancer research?
Bfl-1 (B-cell lymphoma/leukemia-1) is a pro-survival protein belonging to the Bcl-2 family.[1] It plays a crucial role in regulating apoptosis (programmed cell death).[1] In many cancers, Bfl-1 is overexpressed, which helps cancer cells evade apoptosis and contributes to tumor progression and resistance to therapies.[2][3] Therefore, inhibiting Bfl-1 is a promising strategy to induce cancer cell death.[2]
2. What is the mechanism of action for Bfl-1 inhibitors?
Bfl-1 inhibitors are designed to block the function of the Bfl-1 protein.[2] Bfl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins (like Bim, Puma, and Bak) through a region called the BH3-binding groove.[1] Bfl-1 inhibitors work by occupying this groove, preventing the binding of pro-apoptotic proteins. This frees up the pro-apoptotic proteins to initiate the apoptotic cascade, leading to cancer cell death.[1] Some novel Bfl-1 inhibitors are covalent inhibitors that target a unique cysteine residue within the BH3 binding groove.[2][4]
3. I am seeing poor efficacy of my Bfl-1 inhibitor in my animal model. What are the potential reasons?
Poor in vivo efficacy of a Bfl-1 inhibitor can stem from several factors:
-
Poor Bioavailability: The compound may have low solubility and/or permeability, leading to insufficient absorption into the bloodstream.
-
Rapid Metabolism: The compound may be quickly broken down by the liver or other tissues.
-
High Protein Binding: The compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug.
-
Suboptimal Dosing or Schedule: The dose may be too low or the dosing frequency may be inadequate to maintain a therapeutic concentration at the tumor site.
-
Tumor Model Resistance: The specific cancer model being used may have intrinsic resistance mechanisms to Bfl-1 inhibition.
4. How can I improve the bioavailability of my Bfl-1 inhibitor for in vivo studies?
Many small molecule inhibitors, including those targeting Bfl-1, are poorly soluble in aqueous solutions, which limits their oral bioavailability. Several formulation strategies can be employed to overcome this challenge. These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size of the compound increases its surface area, which can improve the dissolution rate.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can improve absorption.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be used to increase the solubility of the compound in the formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation. | The compound has low aqueous solubility. The chosen vehicle is not suitable. | Test a panel of GRAS (Generally Recognized As Safe) excipients to identify a suitable vehicle. Consider using co-solvents like DMSO, PEG300, or ethanol (B145695) in combination with aqueous solutions like saline or PBS. The use of surfactants like Tween 80 can also help to maintain solubility. |
| Inconsistent results between animals in the same treatment group. | Poor and variable oral absorption due to low bioavailability. The formulation is not stable, leading to inconsistent dosing. | Optimize the formulation to improve solubility and absorption. Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which bypass oral absorption. Ensure the formulation is homogeneous and stable for the duration of the experiment. |
| No significant tumor growth inhibition despite good in vitro activity. | Insufficient drug concentration at the tumor site. The dosing regimen is not optimal. | Perform pharmacokinetic (PK) studies to determine the concentration of the drug in plasma and tumor tissue over time. Use the PK data to design a more effective dosing schedule (e.g., more frequent dosing or a higher dose). |
| Toxicity observed in treated animals (e.g., weight loss, lethargy). | The compound may have off-target effects. The formulation vehicle may be causing toxicity. | Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity. Include a vehicle-only control group to assess the toxicity of the formulation excipients. |
Quantitative Data Summary
Table 1: Solubility of a Hypothetical Bfl-1 Inhibitor (Bfl-1-IN-6) in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| PBS (pH 7.4) | < 0.01 |
| DMSO | > 100 |
| Ethanol | 5 |
| PEG300 | 20 |
Table 2: Example Formulations for in vivo Studies of a Poorly Soluble Bfl-1 Inhibitor
| Formulation | Composition | Administration Route |
| Aqueous Suspension | 10% DMSO, 40% PEG300, 50% Saline | Oral (gavage), IP |
| Lipid-Based Formulation (SEDDS) | 30% Labrasol, 40% Cremophor EL, 30% Transcutol HP | Oral (gavage) |
| Solution for IV Injection | 5% DMSO, 95% Saline | Intravenous |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Suspension for Oral Administration
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO.
-
Add PEG300 to the solution and mix thoroughly.
-
Slowly add saline to the mixture while vortexing to form a fine suspension.
-
Administer the suspension to mice via oral gavage at the desired dose.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Implant cancer cells (e.g., a human lymphoma cell line) subcutaneously into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the this compound formulation and the vehicle control.
-
Administer the treatment or vehicle to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics).
Visualizations
Caption: Bfl-1 Signaling Pathway and Mechanism of Inhibition.
Caption: Experimental Workflow for In Vivo Studies.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of Bfl-1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise specificity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a framework for validating the specificity of a putative Bfl-1 inhibitor, exemplified by the hypothetical compound Bfl-1-IN-6. We will explore essential experimental approaches and present a comparative analysis with other known inhibitors.
Bfl-1, a pro-survival member of the Bcl-2 family of proteins, is a compelling therapeutic target in various cancers. Its overexpression has been linked to tumor survival and resistance to conventional therapies.[1][2][3] However, the structural similarity among Bcl-2 family members presents a significant challenge in developing selective inhibitors.[4] Thorough validation of an inhibitor's specificity is paramount to minimize off-target effects and ensure a favorable therapeutic window.
The Bfl-1 Signaling Pathway and Points of Inhibition
Bfl-1 promotes cell survival by sequestering pro-apoptotic BH3-only proteins (like Bim, Puma, and Noxa) and the effector protein Bak, thereby preventing the initiation of the mitochondrial apoptosis cascade.[5][6] Small molecule inhibitors aim to disrupt this interaction, freeing the pro-apoptotic proteins to trigger cell death. The following diagram illustrates this pathway and the mechanism of inhibition.
Caption: Bfl-1 signaling pathway and inhibitor action.
A Workflow for Validating Inhibitor Specificity
A multi-pronged approach is essential to rigorously assess the specificity of a Bfl-1 inhibitor. This involves a combination of biochemical, biophysical, and cell-based assays. The following workflow outlines a typical validation process.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Last but not least: BFL-1 as an emerging target for anti-cancer therapies | Semantic Scholar [semanticscholar.org]
- 4. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A1/Bfl-1 (D1A1C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Cross-validation of Bfl-1-IN-6 activity in different cancer types
A comprehensive guide to the in vitro activity of selective and pan-Bcl-2 family inhibitors targeting Bfl-1 across various cancer types. This report details the half-maximal inhibitory concentrations (IC50), experimental methodologies, and the intricate signaling pathways governed by Bfl-1.
The anti-apoptotic protein B-cell lymphoma/leukemia-2 (Bcl-2)-related protein A1 (Bfl-1), a member of the Bcl-2 family, has emerged as a critical survival factor for numerous cancer types and a key contributor to therapeutic resistance. Its overexpression is implicated in the progression of various malignancies, including leukemia, lymphoma, melanoma, and breast and liver cancers. Consequently, the development of small molecule inhibitors targeting Bfl-1 is an area of intense research. While information on a compound designated "Bfl-1-IN-6" is not publicly available, this guide provides a comparative overview of several other documented Bfl-1 inhibitors, offering valuable insights for researchers and drug development professionals.
In Vitro Activity of Bfl-1 Inhibitors
The efficacy of various Bfl-1 inhibitors has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| ZH97 | Acute Myeloid Leukemia | U937 | 2.8 | [1] |
| Acute Myeloid Leukemia | Kasumi-1 | 5.5 | [1] | |
| Chronic Myeloid Leukemia | K562 | 7.7 | [1] | |
| Multiple Myeloma | MM.1S | 6.8 | [1] | |
| Acute Myeloid Leukemia | MV4-11 | 3.9 | [1] | |
| Bfl-1-IN-2 | - | - | 4.3 (Biochemical IC50) | [2] |
| MLS-0053105 | - | - | 0.4 (Biochemical IC50 for Bfl-1/F-Bid) | [2] |
| Sabutoclax (Pan-Bcl-2) | Bfl-1 | - | 0.62 | [3][4] |
| Mcl-1 | - | 0.20 | [3][4] | |
| Bcl-xL | - | 0.31 | [3][4] | |
| Bcl-2 | - | 0.32 | [3][4] |
Experimental Protocols
The determination of inhibitor potency and cellular effects relies on standardized experimental procedures. Below are detailed methodologies for key assays.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.
-
Cell Seeding: Adherent cancer cell lines are seeded in 96-well plates at a density of 50,000 cells per well and allowed to attach for 24 hours. Suspension cell lines, such as those for multiple myeloma, are seeded at 15,000-20,000 cells per well.[5]
-
Compound Treatment: Cells are treated with the Bfl-1 inhibitor at various concentrations, typically in a half-log dilution series starting from a high concentration (e.g., 30 µM).[5]
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4][5]
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. The luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated from the concentration-response curves using non-linear regression analysis.[5]
Apoptosis Assays
Apoptosis, or programmed cell death, is a key outcome of effective anti-cancer therapies. Its induction by Bfl-1 inhibitors can be assessed through several methods.
1. Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the inhibitor for a defined period.
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations. An increase in the Annexin V-positive population indicates apoptosis.[6]
2. Caspase Activity Assay: Caspases are a family of proteases that are activated during apoptosis.
-
Cell Lysis: Following treatment with the inhibitor, cells are lysed to release their contents.
-
Substrate Addition: A luminogenic or fluorogenic substrate for specific caspases (e.g., caspase-3/7, caspase-9) is added to the cell lysate.
-
Signal Detection: The cleavage of the substrate by active caspases generates a signal that is proportional to the level of apoptosis.[7]
3. Cytochrome c Release Assay: In the intrinsic pathway of apoptosis, cytochrome c is released from the mitochondria into the cytosol.
-
Cell Fractionation: After inhibitor treatment, cells are fractionated to separate the mitochondrial and cytosolic components.
-
Western Blotting: The cytosolic fraction is analyzed by Western blotting using an antibody specific for cytochrome c. An increased level of cytochrome c in the cytosol is indicative of apoptosis.[8]
Bfl-1 Signaling Pathway and Mechanism of Action
Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic proteins, particularly the BH3-only proteins (e.g., Puma, tBid) and the effector protein Bak. This prevents the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c, thereby inhibiting apoptosis.[9][10]
The expression of Bfl-1 is primarily regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12] Various stimuli, including cytokines (e.g., TNF-α, IL-1β) and engagement of receptors like CD40, can activate the NF-κB pathway, leading to the transcription of the BCL2A1 gene, which encodes Bfl-1.[12][13]
Inhibitor Mechanism of Action: Bfl-1 inhibitors are designed to disrupt the interaction between Bfl-1 and pro-apoptotic proteins. By binding to the BH3-binding groove of Bfl-1, these inhibitors prevent the sequestration of pro-apoptotic partners. This frees Bak and other pro-apoptotic molecules to induce mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade and ultimately, apoptosis.[14][15] Some inhibitors, such as ZH97, are covalent inhibitors that form a permanent bond with a specific cysteine residue (C55) in the binding groove of Bfl-1, leading to irreversible inhibition.[1][8]
Below are diagrams illustrating the Bfl-1 signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: Bfl-1 signaling pathway initiated by external stimuli.
Caption: Workflow for evaluating Bfl-1 inhibitor activity.
References
- 1. ZH97 | BFL-1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling pathway in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. frontiersin.org [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Bfl-1 and MCL-1 Inhibition in Dual-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular stress and therapeutic interventions.[1] This resistance is often mediated by the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (BCL-2) family.[1][2] Among these, Myeloid Cell Leukemia-1 (MCL-1) and BCL2-related protein A1 (Bfl-1) have emerged as critical survival factors for many cancers and key mediators of resistance to various treatments, including chemotherapy and targeted BH3-mimetic drugs like the BCL-2 inhibitor venetoclax (B612062).[1][3][4][5]
Cancers that develop a dependency on multiple anti-apoptotic proteins, such as both MCL-1 and Bfl-1, present a significant clinical challenge. This guide provides an objective comparison of therapeutic strategies targeting these two proteins, with a focus on a representative covalent Bfl-1 inhibitor and leading MCL-1 inhibitors, supported by experimental data and detailed protocols.
The BCL-2 Family and Apoptosis Regulation
The intrinsic apoptosis pathway is governed by a delicate balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins.[2] Anti-apoptotic members, including BCL-2, BCL-XL, MCL-1, and Bfl-1, sequester pro-apoptotic "effector" proteins (BAX and BAK) to prevent them from permeabilizing the mitochondrial outer membrane.[6] Pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA, NOXA) act as cellular stress sensors, neutralizing the anti-apoptotic proteins and thereby liberating BAX and BAK to trigger cell death.[2] Cancer cells frequently upregulate MCL-1 and/or Bfl-1 to enhance survival and resist therapy.[1][7][8]
Targeting Bfl-1: A Covalent Approach
While no Bfl-1 inhibitors are clinically approved, significant progress has been made in developing selective agents.[5] A promising strategy involves covalent inhibitors that target a unique cysteine residue (C55) within the BH3-binding groove of Bfl-1, which is not present in other BCL-2 family members, thus ensuring high selectivity.[9][10]
A representative covalent inhibitor, herein referred to as Compound 12 , has been shown to selectively modify Bfl-1 at the C55 residue.[11] This covalent interaction irreversibly blocks the binding of pro-apoptotic proteins, such as BID and PUMA, leading to the induction of robust apoptosis in cancer cells with high Bfl-1 expression.[11]
Performance Data: Representative Covalent Bfl-1 Inhibitor
| Compound | Target | Mechanism | IC50 (Bfl-1/BID Interaction) | Cellular Effect | Reference |
| Compound 12 | Bfl-1 | Covalent (Cys55) | 4.8 µM | Induces apoptosis in Bfl-1-dependent cells | [11][12] |
Note: Data for a specific compound named "Bfl-1-IN-6" is not available in the public domain. The data presented is for a well-characterized, selective covalent Bfl-1 inhibitor to serve as a representative example of this therapeutic class.
Targeting MCL-1: A Clinical Frontier
MCL-1 is one of the most frequently amplified genes in human cancers and a prominent driver of resistance to chemotherapy and BCL-2 inhibitors.[1] This has led to the development of numerous potent and selective small-molecule MCL-1 inhibitors, several of which have entered clinical trials.[3][13] These agents act as BH3 mimetics, binding to the BH3 groove of MCL-1 with high affinity and preventing it from sequestering pro-apoptotic proteins.[14]
Performance Data: Key MCL-1 Inhibitors
The table below summarizes the potency of several leading MCL-1 inhibitors across different assay formats and cell lines. These compounds demonstrate high selectivity for MCL-1 over other BCL-2 family members.[7]
| Compound | Type | Ki (nM) | IC50 (nM) | Cell Line Examples (IC50) | References |
| S63845 | Selective Inhibitor | 1.2 | N/A | 23-78 nM (SCLC cell lines) | [7][15] |
| A-1210477 | Selective Inhibitor | 0.45 | 26.2 | Potent in various NSCLC cell lines | [1][7] |
| AMG-176 | Selective Inhibitor | <0.015 | N/A | Active in MM and AML models | [1][3] |
| AMG-397 | Oral Selective Inhibitor | 0.015 | N/A | Active in MM, AML, NHL models | [3] |
| AZD5991 | Selective Inhibitor | N/A | N/A | Potent in preclinical hematologic cancer models | [1][16] |
Note: Ki and IC50 values vary based on the specific assay (e.g., fluorescence polarization, TR-FRET) and cell line used.
Comparative Analysis in Dual-Resistant Cancers
Dual resistance often arises when tumors circumvent the inhibition of one anti-apoptotic protein (e.g., BCL-2 by venetoclax) by upregulating another, such as MCL-1 or Bfl-1.[1][4] This creates a scenario where targeting a single anti-apoptotic protein is insufficient.
| Feature | Bfl-1 Inhibitors (Covalent) | MCL-1 Inhibitors (BH3-Mimetics) |
| Primary Target | Bfl-1 | MCL-1 |
| Mechanism | Irreversible covalent binding to Cys55.[11] | Reversible competitive binding to the BH3 groove.[14] |
| Selectivity | High, based on the unique Cys55 residue.[10] | High, engineered for specific fit into the MCL-1 groove.[7] |
| Clinical Status | Preclinical.[5] | Multiple agents in Phase 1/2 clinical trials.[3][13] |
| Known Liabilities | Largely unexplored; potential for off-target covalent interactions. | On-target cardiotoxicity due to MCL-1's role in cardiomyocytes.[3][13] |
| Role in Resistance | Overexpression can confer resistance to BCL-2/MCL-1 inhibitors.[17][18] | A primary mechanism of resistance to venetoclax and chemotherapy.[1][19] |
| Therapeutic Rationale | Overcoming intrinsic or acquired resistance mediated by Bfl-1. | Overcoming MCL-1-dependent resistance; synergistic with BCL-2 inhibitors.[19][20] |
The choice between targeting Bfl-1 or MCL-1 depends on the specific dependency of the tumor. In dual-resistant cancers, a combination approach may be necessary. For instance, combining an MCL-1 inhibitor with venetoclax has shown strong synergistic effects in preclinical models of AML.[1][19] A Bfl-1 inhibitor could be crucial for patients who relapse on venetoclax due to Bfl-1 upregulation or in cancers with intrinsic Bfl-1 dependency.[4][17]
Experimental Protocols
Evaluating the efficacy of Bfl-1 and MCL-1 inhibitors requires a suite of standardized in vitro assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
-
Methodology:
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well opaque-walled plate and incubate overnight.
-
Treat cells with a serial dilution of the inhibitor (e.g., Bfl-1 or MCL-1 inhibitor) or DMSO vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and calculate IC50 values using non-linear regression.[21]
-
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
This assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.
-
Methodology:
-
Follow steps 1-3 from the Cell Viability Assay protocol.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent in a 1:1 ratio to the cell culture medium.
-
Gently mix the contents with a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
Data is typically presented as fold-change in caspase activity over the vehicle control.[21]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to verify that the inhibitor disrupts the interaction between the anti-apoptotic protein (MCL-1 or Bfl-1) and its pro-apoptotic binding partners (e.g., BIM, BAK).
-
Methodology:
-
Treat cells with the inhibitor or vehicle control for a specified time (e.g., 4-6 hours).
-
Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) supplemented with protease inhibitors.
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
Incubate the cleared lysate with an antibody against MCL-1 or Bfl-1 overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and heat.
-
Analyze the eluate by Western blotting using antibodies for MCL-1/Bfl-1 and their binding partners (e.g., BIM, BAK). A successful inhibitor will show a reduced amount of the binding partner co-precipitating with the target protein.[21]
-
Conclusion
MCL-1 and Bfl-1 are both critical and validated targets for cancer therapy, particularly in tumors that have developed resistance to other treatments. While MCL-1 inhibitors are more advanced in clinical development, they face challenges such as on-target cardiotoxicity.[3] The development of selective, covalent Bfl-1 inhibitors represents a novel and highly promising strategy to address Bfl-1-mediated resistance.[11] For dual-resistant cancers, a deep understanding of the tumor's specific anti-apoptotic dependencies, likely through methods like BH3 profiling, will be essential to guide the rational application of MCL-1 inhibitors, Bfl-1 inhibitors, or their combination to achieve durable clinical responses.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 6. researchgate.net [researchgate.net]
- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structures of Anti-Apoptotic BFL-1 and its Complex with a Covalent Stapled Peptide Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A redox switch regulates the structure and function of anti-apoptotic BFL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MCL1 Inhibitor Drugs Clinical Trials & Market Opportunity Insights 2025 [researchandmarkets.com]
- 14. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Dual inhibition of anti-apoptotic proteins BCL-XL and MCL-1 enhances cytotoxicity of Nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dual targeting of Mcl-1 and Bcl-2 to overcome chemoresistance in cervical and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Venetoclax Resistance: A Comparative Guide to the Synergistic Effects of Bfl-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The advent of the BCL-2 inhibitor, venetoclax (B612062), has marked a significant advancement in the treatment of various hematological malignancies. By selectively targeting the anti-apoptotic protein BCL-2, venetoclax effectively restores the intrinsic apoptotic pathway in cancer cells.[1][2] However, both intrinsic and acquired resistance to venetoclax present considerable clinical challenges, often linked to the upregulation of other anti-apoptotic proteins, particularly Bfl-1 (BCL2A1). This guide provides a comprehensive comparison of the synergistic effects of combining a Bfl-1 inhibitor with venetoclax, supported by preclinical data. We will also explore alternative strategies aimed at overcoming venetoclax resistance.
The Rationale for Co-Targeting BCL-2 and Bfl-1
The BCL-2 family of proteins comprises both pro-apoptotic and anti-apoptotic members, which maintain a delicate balance to regulate programmed cell death.[3] Venetoclax disrupts this balance by inhibiting BCL-2, leading to the release of pro-apoptotic proteins like BIM and BAK, thereby triggering apoptosis.[1][4] However, in some cancer cells, another anti-apoptotic protein, Bfl-1, is overexpressed. Bfl-1 can sequester the pro-apoptotic proteins freed by venetoclax, effectively neutralizing the drug's therapeutic effect and leading to resistance.[5]
Therefore, the simultaneous inhibition of both BCL-2 and Bfl-1 presents a rational therapeutic strategy to overcome this resistance mechanism. By blocking both key survival proteins, the threshold for apoptosis is significantly lowered, leading to a synergistic increase in cancer cell death.
Synergistic Effects of Bfl-1 Inhibition with Venetoclax: Preclinical Evidence
While "Bfl-1-IN-6" is not a widely documented specific inhibitor, preclinical studies with other potent and selective Bfl-1 inhibitors, such as the experimental covalent inhibitor herein referred to as Compound 56 , have demonstrated significant synergy with venetoclax in acute myeloid leukemia (AML) cells engineered to overexpress Bfl-1.[6][7]
In Vitro Synergy Data
The following table summarizes the synergistic effects observed when combining a Bfl-1 inhibitor with venetoclax in preclinical models. For comparison, data for the combination of venetoclax with an MCL-1 inhibitor, another key anti-apoptotic protein implicated in venetoclax resistance, is also presented.
| Cell Line (Disease Model) | Drug Combination | Key Findings | Reference |
| MOLM-13-OE (AML with Bfl-1 overexpression) | Compound 56 + Venetoclax | Overcame venetoclax resistance and promoted stronger apoptosis induction compared to single agents. | [6][7] |
| MV4-11-OE (AML with Bfl-1 overexpression) | Compound 56 + Venetoclax | Demonstrated synergistic cytotoxicity and enhanced apoptosis. | [6][7] |
| High-Risk B-ALL PDX models | Venetoclax + S63845 (MCL-1 inhibitor) | Eradicated leukemia in vivo, demonstrating potent synergy. | [8] |
| B-ALL cell lines | Venetoclax + S63845 (MCL-1 inhibitor) | Showed potent synergistic killing with LC50 values <100 nM in the majority of cell lines. | [8] |
Alternative Strategies to Counteract Venetoclax Resistance
Besides direct Bfl-1 inhibition, other therapeutic approaches are being investigated to overcome venetoclax resistance. One notable strategy involves the use of BET (Bromodomain and Extra-Terminal) inhibitors, such as CPI203 . These agents can indirectly downregulate the transcription of anti-apoptotic genes, including BCL2A1 (which codes for Bfl-1).[5] Studies have shown that CPI203 can re-sensitize venetoclax-resistant cells and exhibit synergistic anti-tumor activity in preclinical models of Double Hit Lymphoma.[5][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these synergistic interactions.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the half-maximal inhibitory concentration (IC50) of single agents and the synergistic effects of drug combinations.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the Bfl-1 inhibitor and venetoclax, alone and in combination, in culture medium. Add the drug solutions to the cells and incubate for 48-72 hours.
-
Lysis and Luminescence Reading: After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate IC50 values and combination indices (CI) using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
Apoptosis Assay (Annexin V and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Bfl-1 inhibitor, venetoclax, or the combination for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][11][12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatments.
Western Blotting for BCL-2 Family Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Treat cells with the drug combinations for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against Bfl-1, BCL-2, BIM, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14][15][16]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in protein expression levels relative to the loading control.
Visualizing the Molecular Synergy and Experimental Design
To further elucidate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: BCL-2 family signaling and drug targets.
Caption: Workflow for assessing drug synergy.
Caption: Synergistic mechanism of combination therapy.
References
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Study of AZD5991 alone or in combination with venetoclax in relapsed or refractory haematologic malignancies. [astrazenecaclinicaltrials.com]
- 3. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis assay [bio-protocol.org]
- 5. BFL-1 expression determines the efficacy of venetoclax in MYC+/BCL2+ double hit lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cotargeting BCL-2 and MCL-1 in high-risk B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic antitumor activity of lenalidomide with the BET bromodomain inhibitor CPI203 in bortezomib-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. edspace.american.edu [edspace.american.edu]
- 16. Pro-Apoptosis Bcl-2 Family Antibody Sampler Kit II | Cell Signaling Technology [cellsignal.com]
Validating Bfl-1 Target Engagement in Living Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the on-target engagement of Bfl-1 inhibitors in living cells. As specific data for "Bfl-1-IN-6" is not publicly available, this guide utilizes data from other published Bfl-1 inhibitors to illustrate key validation techniques.
The pro-survival protein B-cell lymphoma/leukemia-2 (Bcl-2)-related protein A1 (Bfl-1), also known as BCL2A1, is a critical regulator of apoptosis. Its overexpression is implicated in the survival of various cancer cells and contributes to resistance against chemotherapy and BH3-mimetic drugs like Venetoclax.[1][2][3][4] Consequently, Bfl-1 has emerged as a promising therapeutic target. Developing potent and selective Bfl-1 inhibitors is an active area of research, and rigorously validating their engagement with Bfl-1 in a cellular context is paramount.
The Bfl-1 Signaling Pathway and Mechanism of Inhibition
Bfl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic "BH3-only" proteins (e.g., PUMA, BIM, tBID) and the effector protein BAK. This prevents the activation of BAX and BAK, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key step in the intrinsic apoptosis pathway.[2][5][6] Bfl-1 inhibitors are designed to disrupt these protein-protein interactions, thereby liberating pro-apoptotic proteins and triggering cell death in Bfl-1-dependent cancer cells.
Experimental Methods for Validating On-Target Engagement
Several robust methods can be employed to confirm that a Bfl-1 inhibitor directly binds to its target in living cells. Below is a comparison of common techniques, followed by detailed protocols for key experiments.
Comparison of Target Engagement Validation Methods
| Method | Principle | Advantages | Disadvantages |
| Co-Immunoprecipitation (Co-IP) | An antibody to Bfl-1 is used to pull down Bfl-1 and its binding partners from cell lysates. A decrease in the co-precipitation of a known binding partner (e.g., PUMA, BIM) in the presence of the inhibitor indicates target engagement. | Widely used and well-established. Can confirm disruption of endogenous protein-protein interactions. | Requires a specific and efficient antibody for immunoprecipitation. Can be semi-quantitative. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. Cells are heated to various temperatures, and the amount of soluble Bfl-1 is measured by Western blot. An upward shift in the melting curve in the presence of the inhibitor demonstrates target engagement. | Label-free method. Can be performed in intact cells and tissues. Provides direct evidence of target binding. | Not all inhibitors induce a significant thermal shift. Optimization of heating conditions is required. |
| NanoBRET™/BRET | Bioluminescence Resonance Energy Transfer (BRET) measures the proximity of a NanoLuc® luciferase-tagged Bfl-1 and a fluorescently labeled tracer that binds to Bfl-1. A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal. | Highly sensitive and quantitative. Well-suited for high-throughput screening. Provides real-time measurements in living cells. | Requires genetic engineering of cells to express the luciferase-tagged protein. A suitable tracer is needed. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to Bfl-1. A small, fast-tumbling peptide has low polarization, while the larger complex with Bfl-1 has high polarization. An inhibitor will displace the peptide, causing a decrease in polarization. | Quantitative and suitable for determining binding affinities (Ki). Can be adapted for high-throughput screening. | Typically performed with purified proteins, but can be adapted for use in cell lysates. |
| Cytochrome c Release Assay | A downstream functional assay that measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of apoptosis induction. This indicates that the inhibitor has successfully disrupted Bfl-1's anti-apoptotic function. | Measures a key biological consequence of target engagement. Can be performed using flow cytometry or Western blotting. | An indirect measure of target engagement. The effect could be due to off-target activities. |
Experimental Protocols
Co-Immunoprecipitation (Co-IP)
This protocol describes how to assess the disruption of the Bfl-1/PUMA interaction in inhibitor-treated cells.
Materials:
-
Cells expressing endogenous Bfl-1 and PUMA
-
Bfl-1 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Bfl-1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-PUMA antibody for Western blotting
-
Anti-Bfl-1 antibody for Western blotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency and treat with the Bfl-1 inhibitor or vehicle control for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate a portion of the pre-cleared lysate with the anti-Bfl-1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using anti-PUMA and anti-Bfl-1 antibodies.
Expected Outcome: A decrease in the amount of PUMA co-immunoprecipitated with Bfl-1 in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted their interaction.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to determine the thermal stabilization of Bfl-1 by an inhibitor in intact cells.
Materials:
-
Cells expressing endogenous Bfl-1
-
Bfl-1 inhibitor
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with the Bfl-1 inhibitor or vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Collect the supernatant and analyze the amount of soluble Bfl-1 by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble Bfl-1 against the temperature to generate melting curves.
Expected Outcome: The melting curve for the inhibitor-treated cells will be shifted to the right (higher temperatures) compared to the vehicle-treated cells, indicating thermal stabilization of Bfl-1 upon inhibitor binding.
Visualization of Experimental Workflow
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for two example Bfl-1 inhibitors, "Inhibitor A" (a non-covalent inhibitor) and "Inhibitor B" (a covalent inhibitor), to illustrate how their performance can be compared across different assays.
| Assay | Parameter Measured | Inhibitor A (Non-covalent) | Inhibitor B (Covalent) |
| NanoBRET™ | IC₅₀ (nM) | 150 | 50 |
| Cellular Thermal Shift Assay (CETSA) | ΔTₘ (°C) at 10 µM | + 3.5 | + 5.2 |
| Co-Immunoprecipitation | % Disruption of Bfl-1/PUMA at 1 µM | 60% | 85% |
| Cytochrome c Release | EC₅₀ (µM) | 1.2 | 0.4 |
| Cell Viability (Bfl-1 dependent cells) | EC₅₀ (µM) | 1.5 | 0.5 |
Note: The data in this table is for illustrative purposes only and does not represent real experimental values for a specific compound named this compound.
Conclusion
Validating the on-target engagement of Bfl-1 inhibitors in living cells is a critical step in their development as potential cancer therapeutics. A multi-faceted approach, combining direct binding assays (like CETSA and NanoBRET), assessment of protein-protein interaction disruption (Co-IP), and downstream functional readouts (cytochrome c release and apoptosis assays), provides the most robust evidence of a compound's mechanism of action. By employing these methods, researchers can confidently establish the cellular potency and selectivity of novel Bfl-1 inhibitors, paving the way for their translation into clinical candidates.
References
- 1. Discovery of a selective and covalent small-molecule inhibitor of BFL-1 protein that induces robust apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BFL-1 Reactivates Cancer Cell Death - Innovations [innovations.dana-farber.org]
- 4. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Bfl-1-IN-6
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bfl-1-IN-6. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Key Safety and Handling Information
Given that this compound is an antineoplastic agent and a covalent inhibitor, it should be handled as a potent and hazardous compound. The following table summarizes crucial safety considerations.
| Category | Recommendation | Rationale |
| Hazard Classification | Assumed to be a potent, biologically active, and potentially cytotoxic compound. | As an antineoplastic agent, it is designed to have a biological effect and may be harmful upon exposure. |
| Personal Protective Equipment (PPE) | Full PPE is mandatory: double nitrile gloves, a disposable lab coat or coveralls, and safety goggles or a face shield.[1] | To prevent skin and eye contact with the potent compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR) may be necessary, especially when handling the compound in powder form or if aerosols could be generated.[1][2][3][4] | To prevent inhalation of the potent compound, which could lead to systemic effects. |
| Handling Location | All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood or a glove box. | To contain any potential spills or aerosols and minimize exposure. |
| Waste Segregation | All waste contaminated with this compound must be segregated as hazardous chemical waste.[5][6][7] | To ensure proper disposal and prevent cross-contamination. |
| Spill Management | A chemical spill kit appropriate for potent compounds should be readily available.[8][9] | To enable a rapid and safe response in the event of a spill. |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step protocol outlines the proper disposal of this compound.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling any waste, don the appropriate PPE as outlined in the table above.[1]
-
Prepare a designated waste accumulation area within the laboratory. This area should be clearly marked.[10]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Liquid Waste:
-
This includes unused solutions of this compound or rinsate from cleaning contaminated glassware.
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must have a secure screw-top cap.[10]
-
Label the container as "Hazardous Waste" with the full chemical name and approximate concentration.[11]
-
Do not mix this compound waste with other incompatible chemical waste streams.[7][10]
-
-
Sharps Waste:
-
Needles, syringes, or other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[5]
-
Label the sharps container as "Hazardous Waste" with the chemical name.
-
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a validated decontamination solution appropriate for potent compounds. Consult your institution's EHS for recommended cleaning agents.
-
Collect all cleaning materials (e.g., wipes, paper towels) as solid hazardous waste.
4. Temporary Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[10][12]
-
Ensure all waste containers are kept closed except when adding waste.[7][11]
-
Secondary containment (e.g., a spill tray) is recommended for liquid waste containers.[5][7]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][13]
-
Never dispose of this compound down the drain or in the regular trash.[7][14]
6. Spill Response:
-
In the event of a spill, immediately alert others in the area.
-
For small spills within a fume hood, use a chemical spill kit to absorb the material.[8][15][16] Work from the outside of the spill inward.[1]
-
Place all contaminated absorbent materials and any broken glass into the solid hazardous waste container.[8][16]
-
For larger spills or spills outside of a containment area, evacuate the area and contact your institution's EHS or emergency response team immediately.[16][17]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. 3m.com [3m.com]
- 4. aiha.org [aiha.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. westlab.com [westlab.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. vumc.org [vumc.org]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for Bfl-1-IN-6
Crucial Note for Researchers: As a novel and potent research chemical, a specific Safety Data Sheet (SDS) for Bfl-1-IN-6 is not publicly available. The following guidelines are based on best practices for handling biologically active, potentially hazardous compounds. It is imperative to obtain the official SDS from your supplier and conduct a thorough, institution-specific risk assessment before commencing any work. These protocols should supplement, not replace, the supplier's official documentation and your institution's safety procedures.
This compound is an inhibitor of the B-cell lymphoma-2 (Bcl-2) related protein A1 (Bfl-1/A1), a key regulator of apoptosis (programmed cell death).[1][2][3][4][5] Its role in preventing cell death makes it a significant target in cancer research.[1][2] Given its intended biological effect, this compound should be treated as a potent and potentially hazardous compound. This guide provides essential safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Best Practices |
| Body Protection | - Fully buttoned, flame-resistant laboratory coat.[6][7] | Protects skin and personal clothing from splashes and spills. Ensure sleeves are snug at the wrist. |
| Hand Protection | - Double-gloving with compatible nitrile gloves.[8] | Provides a robust barrier against skin contact. Change gloves immediately if contaminated and wash hands thoroughly after removal. For tasks with a higher risk of splashes, consider using Silver Shield gloves under the outer nitrile pair.[6] |
| Eye and Face Protection | - Safety glasses with side shields (minimum).[6][8] - Chemical splash goggles. - Face shield. | Safety glasses are mandatory at all times in the laboratory.[6] When handling the solid compound or preparing solutions, upgrade to chemical splash goggles. A face shield, worn over goggles, is required when there is a significant risk of splashes, such as when handling larger volumes.[7][8] |
| Respiratory Protection | - Use in a certified chemical fume hood. - N95 respirator or higher (if weighing outside a ventilated enclosure). | All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk. If a fume hood is not available for weighing, a risk assessment must be performed, and appropriate respiratory protection, such as an N95 respirator, should be worn.[7] |
| Foot Protection | - Closed-toe shoes.[6][7] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A structured approach to handling this compound from receipt to disposal is critical for minimizing risk.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log: Document the arrival date, quantity, and assigned storage location in your chemical inventory.
-
Store Securely: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should be clearly labeled as containing potent compounds. Keep the container tightly sealed.
Preparation and Use
-
Designated Area: All handling of this compound, including weighing and solution preparation, must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Weighing: If possible, weigh the compound directly within the fume hood. If this is not feasible, use a ventilated balance enclosure.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible before you begin work.
-
Avoid Aerosolization: Handle the solid compound carefully to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
Experimental Workflow
The following diagram illustrates a safe and logical workflow for handling this compound.
Disposal Plan: Responsible Management of Chemical Waste
Improper disposal of chemical waste is a serious safety and environmental hazard.[9][10]
-
Waste Segregation: All materials contaminated with this compound, including the pure compound, solutions, pipette tips, tubes, and gloves, must be collected in a designated hazardous waste container.[11]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]
-
No Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[10]
-
EHS Protocol: Follow your institution's Environmental Health and Safety (EHS) procedures for the collection and disposal of chemical waste.[10] Contact your EHS department to schedule a pickup for your hazardous waste container.
By adhering to these stringent safety protocols, researchers can confidently work with this compound, advancing scientific discovery while prioritizing personal and environmental safety. Always remember that caution and preparedness are the cornerstones of a safe laboratory environment.
References
- 1. Last but not least: BFL-1 as an emerging target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of BCL2A1/Bfl-1 protein: Potential stock in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A1/Bfl-1 in leukocyte development and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bfl-1/A1 functions, similar to Mcl-1, as a selective tBid and Bak antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
